molecular formula C27H37FO4 B13819970 AL 8810 isopropyl ester

AL 8810 isopropyl ester

Cat. No.: B13819970
M. Wt: 444.6 g/mol
InChI Key: NHXJEEIAJJWMNC-FUERGKQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AL 8810 isopropyl ester is a useful research compound. Its molecular formula is C27H37FO4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H37FO4

Molecular Weight

444.6 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate

InChI

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25-,26+/m1/s1

InChI Key

NHXJEEIAJJWMNC-FUERGKQZSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](C2CC3=CC=CC=C3C2)O)F)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AL-8810 Isopropyl Ester: A Selective Prostaglandin F2α Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 isopropyl ester is a synthetic analog of prostaglandin F2α (PGF2α) and a valuable pharmacological tool for researchers studying the PGF2α receptor, also known as the FP receptor. As a lipid-soluble prodrug, it readily permeates cell membranes before being hydrolyzed to its active form, AL-8810. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AL-8810 isopropyl ester, with a focus on its role as a selective FP receptor antagonist. Detailed information on its mechanism of action, experimental use, and the signaling pathways it modulates is presented to support its application in scientific research and drug development.

Chemical Structure and Properties

AL-8810 isopropyl ester is chemically known as 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester.[1] It is a lipid-soluble, esterified prodrug form of its active metabolite, AL-8810.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of AL-8810 Isopropyl Ester

PropertyValueSource
CAS Number 208114-93-6[1]
Molecular Formula C27H37FO4[1]
Molecular Weight 444.58 g/mol [1]
Appearance Crystalline solid[3]
Density 1.1 ± 0.1 g/cm³
Boiling Point 570.8 ± 50.0 °C at 760 mmHg
Flash Point 299.0 ± 30.1 °C
Solubility Soluble in ethanol, DMSO, and dimethylformamide.[3]

Biological Activity and Mechanism of Action

The biological activity of AL-8810 isopropyl ester is attributed to its active form, AL-8810, which is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[4] The FP receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, initiates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels.

AL-8810 acts as a competitive antagonist at the FP receptor, effectively blocking the binding of PGF2α and other FP receptor agonists, thereby inhibiting the downstream signaling events.[4] Interestingly, AL-8810 has also been observed to possess weak partial agonist activity at the FP receptor in some cellular systems.[4]

Table 2: Biological Activity of AL-8810 (Active Form)

ParameterCell LineValueSource
Antagonist Activity (pA2) A7r5 cells6.68 ± 0.23
3T3 fibroblasts6.34 ± 0.09
Inhibition Constant (Ki) A7r5 cells426 ± 63 nM (against 100 nM fluprostenol)
Partial Agonist Activity (EC50) A7r5 cells261 ± 44 nM
3T3 fibroblasts186 ± 63 nM
Maximum Efficacy (Emax) A7r5 cells19% (relative to cloprostenol)
3T3 fibroblasts23% (relative to cloprostenol)

Prostaglandin F2α (FP) Receptor Signaling Pathway

The primary signaling pathway activated by the FP receptor involves the Gq alpha subunit of the heterotrimeric G-protein. The diagram below illustrates the canonical FP receptor signaling cascade and the point of inhibition by AL-8810.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates Gq Gq FP_receptor->Gq Activates AL8810 AL-8810 AL8810->FP_receptor Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response Antagonist_Assay_Workflow Cell_Culture 1. Culture cells expressing FP receptors (e.g., A7r5) Pre_incubation 2. Pre-incubate cells with varying concentrations of AL-8810 isopropyl ester Cell_Culture->Pre_incubation Agonist_Stimulation 3. Stimulate cells with a fixed concentration of an FP agonist (e.g., fluprostenol) Pre_incubation->Agonist_Stimulation Assay_Endpoint 4. Measure downstream signaling (e.g., intracellular Ca²⁺ flux or IP3 accumulation) Agonist_Stimulation->Assay_Endpoint Data_Analysis 5. Analyze data to determine IC50, Ki, or pA2 values Assay_Endpoint->Data_Analysis

References

AL-8810 Isopropyl Ester: A Technical Guide to its Function as a Selective FP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a novel, potent, and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As a structural analog of PGF2α, AL-8810 has become an invaluable pharmacological tool for elucidating the diverse physiological and pathological roles mediated by the FP receptor.[1] This technical guide provides a comprehensive overview of AL-8810's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. AL-8810 isopropyl ester is a lipid-soluble prodrug form of the active compound, AL-8810 (free acid), enhancing its cellular permeability. In an experimental context, the active free acid form, AL-8810, is typically used.

Mechanism of Action

AL-8810 functions as a competitive antagonist at the FP receptor.[1][3] This means it binds to the same site as the endogenous ligand, PGF2α, and other FP receptor agonists, but it does not elicit a significant downstream signal.[1] Its antagonism is characterized by producing parallel rightward shifts in the concentration-response curves of FP receptor agonists without suppressing the maximum response, a hallmark of competitive antagonism.[1]

Interestingly, AL-8810 also exhibits weak partial agonist activity at the FP receptor, meaning it can weakly activate the receptor on its own, albeit with a much lower efficacy compared to full agonists like fluprostenol or cloprostenol.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AL-8810 from various studies.

Table 1: Antagonist Activity of AL-8810

ParameterCell LineAgonist UsedValueReference
pA₂ A7r5 (rat aortic smooth muscle)Fluprostenol6.68 ± 0.23[1]
Swiss 3T3 (mouse fibroblasts)Fluprostenol6.34 ± 0.09[1]
Kᵢ (nM) A7r5Fluprostenol (100 nM)426 ± 63[1]
A7r5-400 ± 100
Swiss 3T3-200 ± 60

Table 2: Partial Agonist Activity of AL-8810

ParameterCell LineFull Agonist for ComparisonValueReference
EC₅₀ (nM) A7r5Cloprostenol261 ± 44[1]
Swiss 3T3Cloprostenol186 ± 63[1]
Eₘₐₓ (%) A7r5Cloprostenol19[1]
Swiss 3T3Cloprostenol23[1]

Table 3: Selectivity of AL-8810

Receptor SubtypeActivityConcentration TestedReference
DP No significant inhibition10 µM[1]
EP₂ No significant inhibition10 µM[1]
EP₄ No significant inhibition10 µM[1]
TP No significant inhibition10 µM[1]
V₁ Vasopressin No significant inhibition-[1]

Signaling Pathways

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Ligand binding initiates a signaling cascade that is competitively inhibited by AL-8810.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway and AL-8810's Point of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AL-8810.

Cell Culture
  • A7r5 Rat Aortic Smooth Muscle Cells:

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture: Passage cells when they reach 80-90% confluency. Rinse with a Ca²⁺/Mg²⁺-free phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.

  • Swiss 3T3 Mouse Fibroblasts:

    • Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture: Passage cells every 3 days at a seeding density of 3x10⁵ cells per 20 cm² dish to maintain logarithmic growth and prevent contact inhibition.

Phospholipase C (PLC) Activity Assay (Functional Antagonism)

This assay measures the accumulation of inositol phosphates (IPs), a product of PLC activity, to determine the functional potency of agonists and antagonists.

PLC_Assay_Workflow cluster_treatment Treatment A 1. Seed Cells (e.g., A7r5) in multi-well plates B 2. Label Cells with [³H]-myo-inositol for 24-48h A->B C 3. Wash Cells to remove unincorporated label B->C D 4. Pre-incubate with LiCl (10 mM) for 15 min (to inhibit IP degradation) C->D E 5a. Add AL-8810 (Antagonist) at various concentrations D->E F 5b. Add FP Agonist (e.g., Fluprostenol) at a fixed concentration E->F G 6. Incubate for a defined period (e.g., 30-60 min) at 37°C F->G H 7. Lyse Cells with ice-cold formic acid G->H I 8. Isolate Inositol Phosphates using Dowex anion-exchange chromatography H->I J 9. Quantify Radioactivity via liquid scintillation counting I->J K 10. Data Analysis (IC₅₀ and pA₂ determination) J->K

Workflow for a Phospholipase C (PLC) Functional Assay.
  • Cell Seeding: Plate A7r5 or Swiss 3T3 cells into 24-well plates and grow to near confluency.

  • Radiolabeling: Label the cells by incubating them in a serum-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL) for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Washing: Aspirate the labeling medium and wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pre-incubation: Pre-incubate the cells for 15 minutes at 37°C in a buffer containing 10 mM lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Antagonist and Agonist Addition:

    • To determine the antagonist effect of AL-8810, add varying concentrations of AL-8810 to the wells and incubate for a short period (e.g., 15 minutes).

    • Then, add a fixed concentration of an FP receptor agonist (e.g., fluprostenol, typically at its EC₈₀ concentration) to all wells except the basal control.

  • Incubation: Incubate the plates at 37°C for 30-60 minutes.

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M).

  • IP Isolation: Transfer the lysates to columns containing Dowex AG1-X8 anion-exchange resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate).

  • Quantification: Measure the radioactivity of the eluted fraction using a liquid scintillation counter.

  • Data Analysis: Plot the agonist response against the concentration of AL-8810 to determine the IC₅₀. A Schild analysis can be performed by measuring the dose-response curves of the agonist in the presence of different fixed concentrations of AL-8810 to calculate the pA₂ value.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.

  • Cell Seeding: Plate cells (e.g., HEK-293 cells stably expressing the human FP receptor) onto black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form inside.

  • Washing: Gently wash the cells to remove the extracellular dye.

  • Assay: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Compound Addition: The instrument will add varying concentrations of AL-8810 (to test for antagonism) followed by a fixed concentration of an FP agonist. The fluorescence intensity is monitored in real-time before and after the additions.

  • Data Analysis: The change in fluorescence, indicating the increase in [Ca²⁺]i, is measured. The inhibitory effect of AL-8810 on the agonist-induced calcium signal is then quantified.

In Vivo Applications

AL-8810 has been utilized in several preclinical in vivo models to investigate the role of the FP receptor in various pathologies.

  • Traumatic Brain Injury (TBI): In a mouse model of controlled cortical impact, post-treatment with AL-8810 was shown to significantly reduce hippocampal swelling and improve neurological deficit scores, suggesting a neuroprotective role for FP receptor antagonism.[4]

  • Intraocular Pressure (IOP): AL-8810 has been used to block the IOP-lowering effects of FP receptor agonists like latanoprost, confirming that these effects are mediated through the FP receptor.

Conclusion

AL-8810 is a well-characterized, selective, and competitive antagonist of the FP receptor with weak partial agonist properties. Its ability to potently block the PGF2α- Gq/11-PLC signaling cascade has made it an indispensable tool in both in vitro and in vivo research. The data and protocols presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize AL-8810 in their investigations into the multifaceted roles of the FP receptor.

References

AL-8810 Isopropyl Ester: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including intraocular pressure regulation, uterine contraction, and inflammation. The discovery of AL-8810 by scientists at Alcon Laboratories in 1999 provided a critical pharmacological tool for elucidating the role of the FP receptor. This technical guide provides an in-depth overview of the synthesis of AL-8810 isopropyl ester, its discovery, and the key experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Scientific Background

AL-8810, with the chemical name (5Z,13E)-(9S,11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19,20-pentanor-5,13-prostadienoic acid, was first reported in 1999 by a team of researchers at Alcon Laboratories, including B.W. Griffin, P. Klimko, J.Y. Crider, and N.A. Sharif.[1] Their work identified AL-8810 as a unique and selective competitive antagonist of the FP receptor, a significant development as selective antagonists for this receptor were previously unavailable.[1] This discovery has enabled a deeper understanding of FP receptor-mediated physiological and pathological functions.

AL-8810 is a fluorinated analog of prostaglandin F2α (PGF2α). The introduction of a fluorine atom at the C-11 position and an indanyl group at the C-15 position are key structural modifications that confer its antagonist properties. The isopropyl ester form of AL-8810 is a prodrug, designed to enhance its lipophilicity and facilitate its penetration across biological membranes, such as the cornea. In ophthalmology, many prostaglandin analogs are administered as isopropyl esters to improve their therapeutic efficacy in reducing intraocular pressure.

Synthesis of AL-8810 Isopropyl Ester

The synthesis of AL-8810, a complex fluorinated prostaglandin analog, is a multi-step process that leverages established methodologies in prostaglandin chemistry, notably the use of a Corey lactone intermediate. The following represents a plausible synthetic pathway based on available literature for similar prostaglandin analogs.

Synthesis of the AL-8810 Free Acid

The synthesis of the AL-8810 free acid likely proceeds through the following key stages:

  • Preparation of the Fluorinated Corey Lactone Intermediate: The synthesis commences with a suitable Corey lactone diol. The hydroxyl group at C-11 is selectively fluorinated, a crucial step for imparting the desired antagonist activity.

  • Elaboration of the Lower (ω) Side Chain: The lower side chain is introduced via a Horner-Wadsworth-Emmons or a similar olefination reaction on the aldehyde derived from the fluorinated lactone. This step establishes the (E)-alkene and incorporates the indanyl moiety.

  • Introduction of the Upper (α) Side Chain: Following the construction of the lower side chain, the lactone is reduced to a lactol. A subsequent Wittig reaction is employed to install the carboxylic acid-bearing upper side chain, forming the complete carbon skeleton of AL-8810.

Esterification to AL-8810 Isopropyl Ester

The final step in the synthesis is the esterification of the AL-8810 free acid to its isopropyl ester prodrug. This is typically achieved by reacting the carboxylic acid with isopropanol in the presence of a suitable acid catalyst or using a coupling agent.

Quantitative Data Summary

The pharmacological activity of AL-8810 has been extensively characterized. The following tables summarize the key quantitative data from the seminal 1999 publication by Griffin et al.

ParameterCell LineValueReference
EC50 (Agonist Activity) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss 3T3 fibroblasts186 ± 63 nM[1]
Emax (Intrinsic Activity relative to Cloprostenol) A7r5 cells19%[1]
3T3 fibroblasts23%[1]
pA2 (Antagonist Activity) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Ki (Antagonist Activity) A7r5 cells426 ± 63 nM[1]

Table 1: Pharmacological Activity of AL-8810

Experimental Protocols

The characterization of AL-8810 as an FP receptor antagonist relied on key in vitro cellular assays. The following are detailed methodologies for these experiments.

Phospholipase C (PLC) Activity Assay

This assay measures the activation of phospholipase C, a key downstream effector of the Gq-coupled FP receptor.

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss 3T3 fibroblasts are cultured in appropriate media and seeded into multi-well plates.

  • Labeling: Cells are labeled with [³H]myo-inositol in an inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Treatment: Cells are pre-incubated with various concentrations of AL-8810 (for antagonist studies) or buffer, followed by stimulation with an FP receptor agonist (e.g., fluprostenol).

  • Extraction of Inositol Phosphates: The reaction is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is collected.

  • Quantification: The total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The amount of [³H]inositol phosphates produced is normalized to the total radioactivity incorporated. For antagonist studies, Schild analysis is used to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.

  • Cell Culture: A7r5 or 3T3 cells are seeded onto black-walled, clear-bottom multi-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specified time at 37°C.

  • Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds.

  • Compound Addition: An FP receptor agonist is automatically injected into the wells, and the change in fluorescence intensity is monitored over time. For antagonist experiments, cells are pre-incubated with AL-8810 before agonist addition.

  • Data Analysis: The peak fluorescence signal following agonist addition is used to determine the agonist's potency (EC50) and efficacy. The ability of AL-8810 to inhibit the agonist-induced calcium mobilization is used to calculate its antagonist potency (IC50 or Ki).

Visualizations

Signaling Pathway of the FP Receptor

FP_Receptor_Signaling PGF2a PGF2α / Agonist FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: FP Receptor signaling cascade.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow cluster_synthesis Synthesis cluster_characterization Pharmacological Characterization Corey_Lactone Corey Lactone Fluorination Fluorination Corey_Lactone->Fluorination Side_Chain_Addition Side Chain Additions (Wittig, etc.) Fluorination->Side_Chain_Addition AL8810_Acid AL-8810 (Free Acid) Side_Chain_Addition->AL8810_Acid Esterification Isopropyl Esterification AL8810_Acid->Esterification AL8810_Ester AL-8810 Isopropyl Ester Esterification->AL8810_Ester Cell_Culture Cell Culture (A7r5, 3T3) AL8810_Ester->Cell_Culture PLC_Assay Phospholipase C Assay Cell_Culture->PLC_Assay Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Data_Analysis Data Analysis (EC50, pA2, Ki) PLC_Assay->Data_Analysis Ca_Assay->Data_Analysis

Caption: AL-8810 synthesis & characterization workflow.

References

Technical Guide: AL 8810 Isopropyl Ester - Solubility, Signaling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological context of AL 8810 isopropyl ester, a valuable tool for research in the field of prostanoid signaling. The focus is on its solubility in common laboratory solvents, the signaling pathway it modulates, and standardized experimental protocols relevant to its study.

Solubility Profile

This compound is a lipid-soluble, esterified prodrug of AL 8810, a potent and selective antagonist of the prostaglandin F2α (FP) receptor. Its solubility in organic solvents is a critical parameter for the preparation of stock solutions in experimental settings.

Quantitative Solubility Data

The solubility of this compound has been determined in key organic solvents. This data is essential for the accurate preparation of solutions for in vitro and in vivo studies. A summary of the solubility data is presented in Table 1.

SolventSolubility (approx.)
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]
Ethanol~30 mg/mL[1]

Table 1: Solubility of this compound in Organic Solvents.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the determination of solubility and for the functional assessment of this compound in a research setting.

Protocol for Determining Solubility of a Test Compound

This protocol outlines a common method for determining the kinetic solubility of a compound, such as this compound, in a given solvent. This method is widely used in drug discovery for initial screening.

Objective: To determine the approximate solubility of a test compound in a specific solvent.

Materials:

  • Test compound (e.g., this compound)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Vortex mixer

  • Calibrated analytical balance

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Microcentrifuge

  • Pipettes and appropriate tips

  • Clear, solvent-resistant vials

Procedure:

  • Preparation of a Saturated Solution (Excess Solid Method):

    • Weigh a small, known amount of the test compound and add it to a vial.

    • Add a measured volume of the solvent to the vial. The amount of solid should be in excess of what is expected to dissolve.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original supernatant by accounting for the dilution factor.

    • The resulting concentration is the solubility of the compound in the specified solvent at the given temperature.

Prostaglandin F2α (FP) Receptor Signaling Pathway

AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin F2α (PGF2α), to the FP receptor initiates a well-characterized signaling cascade. AL 8810 and its prodrug, this compound, block this pathway.

Upon activation by an agonist, the FP receptor couples to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the various physiological effects of PGF2α.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Gq11 Gq/11 FP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Prostaglandin F2α (FP) Receptor Signaling Pathway.

Experimental Workflow for Characterizing an FP Receptor Antagonist

The following diagram illustrates a typical experimental workflow for characterizing the antagonist activity of a compound like this compound at the FP receptor. This workflow progresses from initial binding assays to functional cellular assays.

Experimental_Workflow cluster_workflow Workflow for FP Receptor Antagonist Characterization A Compound Preparation (this compound in DMSO/Ethanol) B Radioligand Binding Assay (Determine Ki at FP Receptor) A->B Step 1 C Second Messenger Assay (Measure inhibition of PGF2α-induced Ca²⁺ mobilization or IP3 accumulation) B->C Step 2 D Functional Cellular Assay (e.g., inhibition of PGF2α-induced cell proliferation or contraction) C->D Step 3 E Data Analysis & Interpretation (Determine IC50, potency, and efficacy) D->E Step 4

Caption: Experimental Workflow for FP Receptor Antagonist Characterization.

References

AL 8810 Isopropyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AL 8810 isopropyl ester, a prodrug of the potent and selective prostaglandin F2α (FP) receptor antagonist, AL 8810. This document consolidates key chemical and biological data, details experimental methodologies for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Core Compound Data

This compound is the lipid-soluble, esterified form of AL 8810, designed to facilitate its passage across biological membranes. Once administered, it is hydrolyzed by endogenous esterases to its active form, AL 8810.

PropertyValueReference
Compound Name This compound[1]
CAS Number 208114-93-6[2]
Molecular Weight 444.6 g/mol [1]
Molecular Formula C27H37FO4[1]
Active Form AL 8810[1]
AL 8810 CAS Number 246246-19-5[3]
AL 8810 Molecular Weight 402.5 g/mol [4]
AL 8810 Molecular Formula C24H31FO4[4]

Mechanism of Action and Signaling Pathway

AL 8810 is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit (Gαq). Upon activation by its endogenous ligand, PGF2α, the FP receptor initiates a signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810 competitively inhibits the binding of PGF2α to the FP receptor, thereby blocking this downstream signaling cascade.[5][6][7]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 AL8810->FP_receptor Binds & Inhibits Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

FP Receptor Signaling Pathway

In Vitro Experimental Protocols

Phosphoinositide (PI) Turnover Assay

This assay measures the antagonist activity of AL 8810 by quantifying its ability to inhibit agonist-induced production of inositol phosphates.

Methodology:

  • Cell Culture and Labeling:

    • Culture Swiss 3T3 fibroblasts or A7r5 rat vascular smooth muscle cells in appropriate media.[3]

    • Label cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.[8]

  • Antagonist Pre-incubation:

    • Wash the labeled cells and pre-incubate with varying concentrations of AL 8810 or vehicle control for a specified period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.[9]

  • Agonist Stimulation:

    • Stimulate the cells with a potent FP receptor agonist, such as fluprostenol (e.g., 100 nM), for a defined time (e.g., 30-60 minutes).[4]

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold trichloroacetic acid (TCA).

    • Separate the soluble inositol phosphates from the lipid fraction.[9]

  • Quantification:

    • Isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.[10]

  • Data Analysis:

    • Determine the concentration-dependent inhibition of agonist-stimulated PI turnover by AL 8810 to calculate its IC50 or Ki value.[4]

Intracellular Calcium Mobilization Assay

This assay assesses the ability of AL 8810 to block agonist-induced increases in intracellular calcium concentration.

Methodology:

  • Cell Culture:

    • Culture cells endogenously expressing or transfected with the FP receptor (e.g., HEK293 cells) on black-walled, clear-bottom microplates.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.[11][12]

    • Incubate the cells to allow for the de-esterification of Fura-2 AM by intracellular esterases, trapping the fluorescent Fura-2 in the cytosol.[13]

  • Antagonist Pre-incubation:

    • Wash the cells and pre-incubate with various concentrations of AL 8810 or vehicle.

  • Measurement of Fluorescence:

    • Use a fluorescence plate reader or microscope capable of ratiometric measurement.

    • Excite Fura-2 at approximately 340 nm (calcium-bound) and 380 nm (calcium-unbound) and measure the emission at ~510 nm.[11]

    • Establish a baseline fluorescence ratio before adding the agonist.

  • Agonist Stimulation:

    • Inject the FP receptor agonist (e.g., fluprostenol) and continuously record the fluorescence ratio.[4]

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.

    • Analyze the inhibitory effect of AL 8810 on the agonist-induced calcium response to determine its potency.

In Vivo Experimental Protocols

AL 8810 has been evaluated in animal models of traumatic brain injury (TBI). The following are protocols for key in vivo assessments.

Controlled Cortical Impact (CCI) Model of TBI in Mice

This model is used to create a reproducible focal brain injury.

Methodology:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).[14]

    • Secure the animal in a stereotactic frame.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura mater.[15][16]

  • Induction of Injury:

    • Use a pneumatically or electromagnetically driven impactor with a specific tip diameter.

    • Position the impactor over the exposed dura and induce a cortical contusion with controlled velocity, depth, and dwell time.[14][15]

  • Post-operative Care:

    • Close the surgical wound and provide appropriate post-operative care, including analgesia and monitoring.

Neurological Deficit Scoring (NDS)

NDS is used to assess the functional outcome after TBI.

Methodology:

  • Behavioral Tests:

    • A battery of tests is used to evaluate various aspects of neurological function. These may include:

      • Body Symmetry: Observing the mouse's posture at rest and during suspension by the tail.

      • Gait: Assessing walking patterns on a flat surface.

      • Circling Behavior: Observing spontaneous turning preference.

      • Climbing: Evaluating the ability to climb on a wire grid.

      • Forelimb Symmetry: Testing for asymmetry in limb use, for example, during wall exploration (cylinder test).[17][18]

  • Scoring:

    • Each test is scored on a scale (e.g., 0-4), with higher scores indicating greater deficit.[17]

    • The total NDS is the sum of the scores from all tests.

    • Assessments are typically performed at multiple time points post-injury (e.g., 24 hours, 48 hours, etc.).[19][20][21]

Grip Strength Test

This test measures muscle strength, which can be affected by neurological injury.

Methodology:

  • Apparatus:

    • Use a grip strength meter equipped with a wire grid or bar connected to a force transducer.[22][23]

  • Forelimb Grip Strength:

    • Hold the mouse by the tail and allow it to grasp the grid with its forepaws.

    • Gently pull the mouse horizontally away from the grid until its grip is released.

    • The peak force exerted by the mouse is recorded.

    • Perform multiple trials and average the results.[24][25][26]

  • Combined Forelimb and Hindlimb Grip Strength:

    • Allow the mouse to grasp the grid with all four paws.

    • Pull the mouse horizontally away from the grid and record the peak force.

    • Perform multiple trials and average the results.[22][23]

Summary of In Vivo Findings

In a mouse model of controlled cortical impact (CCI), post-treatment with AL-8810 (1 to 10 mg/kg) significantly reduced hippocampal swelling.[19] At a dose of 10 mg/kg, AL-8810 significantly improved Neurological Deficit Scores (NDS) at 24 and 48 hours post-CCI.[19] Furthermore, the CCI-induced decrease in grip strength was significantly less in the AL-8810 treated group compared to the saline-treated group.[19] These findings suggest that the blockade of the FP receptor with AL-8810 has neuroprotective effects in a preclinical model of TBI.

Experimental_Workflow TBI_Model Traumatic Brain Injury Model (Controlled Cortical Impact in Mice) Treatment Treatment Administration (this compound or Vehicle) TBI_Model->Treatment Functional_Assessment Functional Outcome Assessment Treatment->Functional_Assessment Histology Histological Analysis (e.g., Lesion Volume, Hippocampal Swelling) Treatment->Histology NDS Neurological Deficit Scoring (NDS) Functional_Assessment->NDS Grip_Strength Grip Strength Test Functional_Assessment->Grip_Strength

In Vivo Experimental Workflow

References

Unveiling Prostaglandin Signaling: A Technical Guide to AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) plays a critical role in a wide array of physiological and pathological processes, making its signaling pathway a key target for therapeutic intervention. The study of this pathway has been significantly advanced by the development of selective pharmacological tools. This technical guide provides an in-depth overview of AL 8810 isopropyl ester, a potent and selective antagonist of the PGF2α receptor (FP receptor), for researchers, scientists, and drug development professionals. AL 8810 has emerged as an invaluable tool for dissecting the intricate mechanisms of FP receptor-mediated signaling.

AL 8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, isopropyl ester, is a synthetic analog of PGF2α.[1] Its utility stems from its high affinity and selectivity for the FP receptor, exhibiting competitive antagonism with weak partial agonist activity.[1][2] This dual characteristic allows for the effective blockade of PGF2α-induced responses while having minimal intrinsic activity, thereby providing a clear window to study the consequences of FP receptor inhibition.

Mechanism of Action

AL 8810 functions primarily as a competitive antagonist at the FP receptor.[1] This G-protein coupled receptor (GPCR) typically signals through the Gq pathway, leading to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events culminates in various cellular responses.

AL 8810 competitively binds to the FP receptor, thereby preventing the binding of PGF2α and other FP receptor agonists. This blockade inhibits the downstream signaling cascade, including PLC activation and subsequent intracellular calcium mobilization.[2] While primarily an antagonist, AL 8810 does exhibit weak partial agonist effects, meaning it can weakly activate the FP receptor in the absence of a full agonist.[1][2]

Interestingly, in some cellular contexts, AL 8810 has been shown to activate the ERK1/2 signaling pathway through a distinct mechanism involving EGFR transactivation. This suggests that AL 8810 can be a useful tool to study biased agonism at the FP receptor.

Quantitative Pharmacological Data

The pharmacological properties of AL 8810 have been extensively characterized in various in vitro systems. The following tables summarize the key quantitative data for its activity at the FP receptor.

Table 1: In Vitro Agonist and Antagonist Potency of AL 8810

ParameterCell LineValueAgonist UsedReference
EC50 (Agonist) A7r5 rat thoracic aorta smooth muscle261 ± 44 nM-[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM-[1]
Emax (Agonist) A7r5 rat thoracic aorta smooth muscle19% (relative to cloprostenol)-[1]
Swiss mouse 3T3 fibroblasts23% (relative to cloprostenol)-[1]
pA2 (Antagonist) A7r5 rat thoracic aorta smooth muscle6.68 ± 0.23Fluprostenol[1]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09Fluprostenol[1]
Ki (Antagonist) A7r5 rat thoracic aorta smooth muscle426 ± 63 nM100 nM Fluprostenol[1]

Table 2: Selectivity of AL 8810 for Prostanoid Receptors

Receptor SubtypeInhibition at 10 µM AL 8810Reference
TP (Thromboxane) Not significant[1]
DP (Prostaglandin D) Not significant[1]
EP2 (Prostaglandin E) Not significant[1]
EP4 (Prostaglandin E) Not significant[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of AL 8810 in research. Below are protocols for key experiments commonly used to characterize its effects on prostaglandin signaling.

Phospholipase C (PLC) Activity Assay

This assay is used to determine the agonist and antagonist effects of AL 8810 on the FP receptor by measuring the accumulation of inositol phosphates, the products of PLC activity.

Materials:

  • A7r5 or 3T3 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • myo-[3H]inositol

  • Agonist (e.g., fluprostenol, PGF2α)

  • This compound

  • LiCl solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture and Labeling:

    • Plate A7r5 or 3T3 cells in 24-well plates and grow to near confluence.

    • Label the cells by incubating them overnight in a serum-free medium containing myo-[3H]inositol (e.g., 1 µCi/ml).

  • Pre-incubation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a LiCl solution (e.g., 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Treatment:

    • For agonist activity: Add varying concentrations of AL 8810 to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • For antagonist activity: Pre-incubate the cells with varying concentrations of AL 8810 for 15-30 minutes before adding a fixed concentration of an FP receptor agonist (e.g., 100 nM fluprostenol). Incubate for a further 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).

    • Neutralize the cell lysates.

  • Separation and Quantification:

    • Apply the lysates to Dowex AG1-X8 columns to separate the inositol phosphates.

    • Elute the inositol phosphates with increasing concentrations of ammonium formate.

    • Quantify the radioactivity in the eluates using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [3H]inositol phosphates produced.

    • For agonist activity, plot the response against the concentration of AL 8810 to determine the EC50 and Emax.

    • For antagonist activity, perform a Schild analysis to determine the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of AL 8810 to antagonize agonist-induced increases in intracellular calcium concentration.

Materials:

  • A7r5 cells

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Agonist (e.g., fluprostenol, travoprost)

  • This compound

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Plating:

    • Seed A7r5 cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of AL 8810 to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the FP receptor agonist (e.g., EC80 concentration of fluprostenol) into the wells.

    • Record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the agonist response against the concentration of AL 8810 to determine the IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Agonist FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 AL 8810 AL8810->FP_Receptor Blocks Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP receptor signaling pathway and the inhibitory action of AL 8810.

Experimental_Workflow start Start: Cell Culture (e.g., A7r5 cells) labeling Labeling (if required) - [3H]inositol for PLC assay - Calcium dye for Ca²⁺ assay start->labeling preincubation Pre-incubation with AL 8810 (Antagonist) labeling->preincubation stimulation Stimulation with FP Receptor Agonist (e.g., Fluprostenol) preincubation->stimulation measurement Measurement - Inositol Phosphates (PLC) - Fluorescence (Ca²⁺) stimulation->measurement analysis Data Analysis - EC50, Emax, pA2, Ki measurement->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying AL 8810's antagonist effects.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of the prostaglandin F2α signaling pathway. Its high selectivity and well-characterized competitive antagonist properties, coupled with its weak partial agonism, provide researchers with a robust means to probe the function of the FP receptor in both in vitro and in vivo models. This guide has provided a comprehensive overview of its mechanism of action, quantitative pharmacology, and detailed experimental protocols to facilitate its effective use in the laboratory. The continued application of AL 8810 will undoubtedly lead to further insights into the physiological and pathophysiological significance of PGF2α signaling and aid in the development of novel therapeutics targeting this critical pathway.

References

An In-depth Technical Guide to the Basic Research Applications of AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 isopropyl ester is a synthetic analog of prostaglandin F2α (PGF2α). It is a valuable pharmacological tool for researchers studying the physiological and pathological roles of the prostaglandin F2α receptor, also known as the FP receptor. This technical guide provides a comprehensive overview of the fundamental research applications of AL-8810, its mechanism of action, and detailed experimental protocols. AL-8810 is the isopropyl ester prodrug of AL-8810, which is more lipid-soluble, allowing for better penetration of cell membranes. Inside the cell, it is hydrolyzed to its active acid form, AL-8810.

Mechanism of Action

AL-8810 is primarily characterized as a selective antagonist of the FP receptor.[1][2][3] It competitively blocks the binding of PGF2α and other FP receptor agonists. While predominantly an antagonist, AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][4] This dual characteristic is crucial for the interpretation of experimental results.

The FP receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gαq pathway. Agonist binding to the FP receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, research has revealed that AL-8810 can act as a biased agonist. While it antagonizes the Gαq-mediated signaling cascade, it can independently promote the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][6] This activation is independent of PKC and occurs through a mechanism involving epidermal growth factor receptor (EGFR) transactivation.[6][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of AL-8810's activity at the FP receptor from various in vitro studies.

Table 1: Antagonist Potency of AL-8810

ParameterCell LineAgonistValueReference
KᵢA7r5 rat thoracic aorta smooth muscle cellsFluprostenol426 ± 63 nM[1]
KᵢSwiss mouse 3T3 fibroblastsFluprostenol~400-500 nM[2]
KᵢA7r5 vascular smooth muscle cellsFluprostenol~400-500 nM[2]
pA₂A7r5 cellsFluprostenol6.68 ± 0.23[1]
pA₂3T3 cellsFluprostenol6.34 ± 0.09[1]

Table 2: Partial Agonist Potency of AL-8810

ParameterCell LineFull Agonist for ComparisonValueEfficacy (Eₘₐₓ)Reference
EC₅₀A7r5 cellsCloprostenol261 ± 44 nM19%[1]
EC₅₀3T3 fibroblastsCloprostenol186 ± 63 nM23%[1]

Signaling Pathways of AL-8810

The dual antagonist and biased agonist nature of AL-8810 results in the modulation of distinct signaling pathways.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_gq Canonical Gαq Pathway cluster_mapk Biased MAPK/ERK Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 AL8810->FP_Receptor Binds & Blocks (Antagonist) AL8810->FP_Receptor Weakly Activates (Biased Agonist) Gaq Gαq FP_Receptor->Gaq Activates Src Src Kinase FP_Receptor->Src Transactivation AL8810_antagonism Inhibition of PGF2α Effects PLC Phospholipase C (PLC) Gaq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PGF2a_effect PGF2α-mediated Physiological Effects Ca_release->PGF2a_effect PKC->PGF2a_effect EGFR EGFR MAPK_ERK MAPK/ERK Activation EGFR->MAPK_ERK Src->EGFR AL8810_agonist_effect PKC-Independent Cellular Responses MAPK_ERK->AL8810_agonist_effect Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Line Selection (e.g., A7r5, 3T3, HEK293) treatment Treatment with AL-8810 and/or FP Agonist cell_culture->treatment assay_selection Assay Selection treatment->assay_selection pi_turnover Phosphoinositide Turnover assay_selection->pi_turnover Antagonist Activity ca_mobilization Calcium Mobilization assay_selection->ca_mobilization Antagonist Activity erk_phosphorylation ERK Phosphorylation assay_selection->erk_phosphorylation Biased Agonist Activity data_analysis_invitro Data Analysis (Ki, EC50, Fold Change) pi_turnover->data_analysis_invitro ca_mobilization->data_analysis_invitro erk_phosphorylation->data_analysis_invitro conclusion Conclusion on AL-8810's Role in FP Receptor Function data_analysis_invitro->conclusion animal_model Animal Model Selection (e.g., Ocular Hypertensive Models, Traumatic Brain Injury Models) administration AL-8810 Administration (e.g., Topical, Intraperitoneal) animal_model->administration outcome_measurement Outcome Measurement administration->outcome_measurement iop_reduction Intraocular Pressure Reduction outcome_measurement->iop_reduction Glaucoma Research neuroprotection Neuroprotection/Neuroinflammation outcome_measurement->neuroprotection Neuroscience Research data_analysis_invivo Statistical Analysis of Physiological Effects iop_reduction->data_analysis_invivo neuroprotection->data_analysis_invivo data_analysis_invivo->conclusion

References

Methodological & Application

Application Notes and Protocols for AL 8810 Isopropyl Ester in Trabecular Meshwork Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8810 isopropyl ester is a selective antagonist of the prostaglandin F2α (FP) receptor. In the field of glaucoma research, prostaglandin analogs are a first-line treatment for lowering intraocular pressure (IOP). These drugs, such as latanoprost, travoprost, and bimatoprost, act as agonists at the FP receptor on trabecular meshwork (TM) cells. This activation is believed to increase the outflow of aqueous humor, thereby reducing IOP, by remodeling the extracellular matrix (ECM) of the trabecular meshwork.[1][2][3]

AL 8810 serves as a critical tool to elucidate the specific role of the FP receptor in the mechanism of action of these therapeutic agents. By selectively blocking the FP receptor, researchers can confirm that the observed cellular effects of prostaglandin analogs are indeed mediated through this pathway. These application notes provide detailed protocols for utilizing AL 8810 in key in vitro assays with human trabecular meshwork (hTM) cells.

Data Presentation

Table 1: Antagonist Potency (Ki) of AL 8810 against Various FP Receptor Agonists in Human Trabecular Meshwork (hTM) Cells
FP Receptor AgonistAL 8810 Ki (µM)Reference
(±)-fluprostenol2.56 ± 0.62[1][4]
Bimatoprost1.0[4]
Travoprost acid2.5[4]
Latanoprost acid4.3[4]
Unoprostone2.4[4]
Table 2: Agonist Potencies (EC50) of Prostaglandin Analogs in hTM Cells
Prostaglandin Analog (Prodrug)EC50 (nM) for Phosphoinositide TurnoverReference
Travoprost (isopropyl ester)89.1[4]
Latanoprost (isopropyl ester)778[4]
Bimatoprost (amide)1410–6940[4]

Signaling Pathways and Experimental Visualization

The activation of the FP receptor by prostaglandin F2α (PGF2α) analogs initiates a signaling cascade within trabecular meshwork cells. This process is competitively inhibited by AL 8810.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGA Prostaglandin Analog FP_receptor FP Receptor PGA->FP_receptor Activates AL8810 AL 8810 AL8810->FP_receptor Inhibits Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_expression Gene Expression (e.g., MMPs) Ca_release->Gene_expression Modulates PKC->Gene_expression Modulates

Caption: FP Receptor Signaling Pathway in Trabecular Meshwork Cells.

Experimental Protocols

The following are detailed protocols for key experiments using AL 8810 in trabecular meshwork cell assays.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates ([³H]-IPs) as an indicator of FP receptor activation via the Gq/Phospholipase C pathway.

PI_Turnover_Workflow start Start: Culture hTM cells labeling Label cells with [³H]-myo-inositol for 24 hours start->labeling wash1 Wash cells labeling->wash1 add_antagonist Add AL 8810 (various concentrations) + 10 mM LiCl wash1->add_antagonist incubation1 Incubate for 15-20 min at 37°C add_antagonist->incubation1 add_agonist Add FP receptor agonist (e.g., fluprostenol) incubation1->add_agonist incubation2 Incubate for 1 hour at 37°C add_agonist->incubation2 stop_reaction Stop reaction with perchloric acid incubation2->stop_reaction separation Separate [³H]-IPs by anion-exchange chromatography stop_reaction->separation quantification Quantify radioactivity by liquid scintillation separation->quantification end End: Analyze data quantification->end

Caption: Experimental Workflow for Phosphoinositide (PI) Turnover Assay.

Methodology:

  • Cell Culture: Culture primary human trabecular meshwork (hTM) cells in appropriate media until confluent.

  • Radiolabeling: Incubate the hTM cells with [³H]-myo-inositol for 24 hours to allow for its incorporation into membrane phosphoinositides.

  • Washing: After the incubation period, wash the cells to remove unincorporated [³H]-myo-inositol.

  • Antagonist Pre-incubation: Add varying concentrations of AL 8810 to the cells in a medium containing 10 mM LiCl. The LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates. Incubate for 15-20 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., 100 nM (±)-fluprostenol) to the wells and incubate for an additional hour at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent, such as perchloric acid.

  • Separation and Quantification: Separate the accumulated [³H]-inositol phosphates from the cell lysate using anion-exchange chromatography. Quantify the radioactivity of the eluted fractions using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) of AL 8810 by analyzing the concentration-dependent inhibition of the agonist-induced PI turnover.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

  • Cell Preparation: Seed hTM cells in black-walled, clear-bottomed microplates and allow them to adhere and grow.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or a FLIPR Calcium Assay Kit) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Antagonist Addition: Pre-treat the cells with various concentrations of AL 8810 for a specified period before agonist addition.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.

  • Agonist Injection and Reading: The instrument injects the FP receptor agonist, and fluorescence is measured in real-time to capture the rapid increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity reflects the mobilization of intracellular calcium. Analyze the data to determine the effect of AL 8810 on the agonist-induced calcium response.

Real-Time PCR for Gene Expression Analysis

This protocol is for quantifying changes in the mRNA expression of genes involved in ECM remodeling, such as fibronectin and matrix metalloproteinases (MMPs), in response to prostaglandin analogs and AL 8810.[5]

Methodology:

  • Cell Treatment:

    • Culture hTM cells to confluence.

    • Pre-incubate a set of cells with an FP receptor antagonist, such as AL 8810, for a designated time.

    • Treat the cells with a prostaglandin analog (e.g., latanoprost, travoprost) with and without the antagonist for a specified duration (e.g., 24 hours). Include untreated control groups.

    • If studying the effects on oxidative stress, cells can be exposed to H₂O₂ following pre-incubation with the drugs.[5]

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform quantitative real-time PCR using a thermocycler.

    • Use specific primers for the target genes (e.g., fibronectin, MMP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The reaction mixture typically includes cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene.

    • Calculate the relative fold change in gene expression in the treated groups compared to the control group using a method like the 2-ΔΔCt method.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the FP receptor in trabecular meshwork cell biology. The protocols outlined above provide a framework for conducting key assays to characterize the effects of prostaglandin analogs and to confirm their mechanism of action through the FP receptor. The use of AL 8810 allows for a more precise understanding of the signaling pathways that regulate aqueous humor outflow and provides a means to screen for novel compounds that may target this pathway for the treatment of glaucoma.

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Ciliary Muscle Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] In ophthalmic research, PGF2α analogs are a first-line treatment for glaucoma, primarily by increasing uveoscleral outflow of aqueous humor. This effect is mediated through their action on FP receptors in the ciliary muscle. Understanding the precise mechanisms of action of these drugs is crucial for the development of novel and improved glaucoma therapies. AL-8810 isopropyl ester serves as an invaluable tool in these studies by allowing for the specific blockade of FP receptor-mediated signaling pathways in ciliary muscle cells. These application notes provide detailed protocols for the use of AL-8810 isopropyl ester in in-vitro studies with human ciliary muscle (HCM) cells, enabling researchers to investigate the role of the FP receptor in various cellular processes.

Data Presentation

The following tables summarize the quantitative data on the potency of various prostaglandin analogs and the inhibitory constant of AL-8810 in human ciliary muscle cells.

Table 1: Agonist Potency (EC50) of Prostaglandin Analogs in Human Ciliary Muscle Cells (Phosphoinositide Turnover Assay) [3]

CompoundEC50 (nM)
Travoprost acid ((+)-fluprostenol)2.6 ± 0.8
Bimatoprost acid3.6 ± 1.2
(+/-)-fluprostenol4.3 ± 1.3
Prostaglandin F2α (PGF2α)134 ± 17
Latanoprost acid198 ± 83
S-10332930 ± 1420
Unoprostone5590 ± 1490
Bimatoprost9600 ± 1100

Table 2: Inhibitory Constant (Ki) of AL-8810 in Human Ciliary Muscle Cells [3]

AssayKi (µM)
Phosphoinositide (PI) Turnover5.7

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by FP receptor agonists in ciliary muscle cells and a typical experimental workflow for studying the effects of AL-8810.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Remodeling PGF2a PGF2α Analog (e.g., Latanoprost) FP_Receptor FP Receptor PGF2a->FP_Receptor binds PLC Phospholipase C (PLC) FP_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers AL8810 AL-8810 AL8810->FP_Receptor blocks MAPK_cascade MAP Kinase Cascade (ERK1/2) PKC->MAPK_cascade activates c_Fos c-Fos Induction MAPK_cascade->c_Fos MMP_secretion MMP-2 Secretion MAPK_cascade->MMP_secretion Gene_expression Altered Gene Expression c_Fos->Gene_expression

Caption: FP Receptor Signaling Pathway in Ciliary Muscle Cells.

Experimental_Workflow Culture_HCM 1. Culture Human Ciliary Muscle (HCM) Cells Serum_starve 2. Serum Starve Cells Culture_HCM->Serum_starve Pre_treat 3. Pre-treat with AL-8810 (or vehicle) Serum_starve->Pre_treat Treat_agonist 4. Treat with FP Receptor Agonist (e.g., PGF2α) Pre_treat->Treat_agonist Assay 5. Perform Cellular Assays Treat_agonist->Assay PI_assay Phosphoinositide Turnover Assay Assay->PI_assay Ca_assay Intracellular Ca²⁺ Mobilization Assay Assay->Ca_assay MAPK_assay MAP Kinase Activation Assay (Western Blot) Assay->MAPK_assay MMP_assay MMP-2 Secretion Assay (Zymography) Assay->MMP_assay

Caption: Experimental Workflow for AL-8810 Studies.

Experimental Protocols

Human Ciliary Muscle (HCM) Cell Culture
  • Cell Source: Primary HCM cells can be isolated from human donor eyes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA. For experiments, cells between passages 3 and 6 are typically used.

Protocol for Evaluating AL-8810 Antagonism of FP Receptor-Mediated Phosphoinositide (PI) Turnover

This protocol is based on the methodology described by Sharif et al. (2003).[3]

  • Cell Plating: Plate HCM cells in 24-well plates and grow to near confluency.

  • Labeling: Label the cells by incubating them with myo-[³H]inositol (1 µCi/mL) in inositol-free DMEM for 18-24 hours.

  • Pre-treatment with Antagonist: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of AL-8810 isopropyl ester (e.g., 10⁻⁸ to 10⁻⁵ M) or vehicle (DMSO) for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α at its EC80 concentration) and incubate for 30 minutes at 37°C.

  • Extraction of Inositol Phosphates: Terminate the incubation by adding ice-cold 0.5 M trichloroacetic acid (TCA). The total inositol phosphates (IPs) are then separated from free inositol using anion-exchange chromatography.

  • Data Analysis: Quantify the radioactivity of the eluted IPs by liquid scintillation counting. The inhibitory effect of AL-8810 is determined by the reduction in agonist-stimulated IP formation. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol for Assessing AL-8810 Blockade of Intracellular Calcium [Ca²⁺]i Mobilization

This protocol is adapted from methods used in studies of prostanoid receptor signaling.[3]

  • Cell Plating: Plate HCM cells on glass coverslips and grow to 70-80% confluency.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a balanced salt solution for 30-60 minutes at 37°C.

  • Pre-treatment with Antagonist: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse the cells with a buffer containing AL-8810 isopropyl ester (e.g., 10 µM) or vehicle for 5-10 minutes.

  • Agonist Stimulation: Perfuse the cells with a solution containing the FP receptor agonist (e.g., travoprost acid) and record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths.

  • Data Analysis: The peak increase in the fluorescence ratio following agonist stimulation is a measure of [Ca²⁺]i mobilization. The inhibitory effect of AL-8810 is quantified by the reduction in the agonist-induced calcium peak.

Protocol for Investigating the Effect of AL-8810 on MAP Kinase (ERK1/2) Activation

This protocol is based on the Western blot analysis described by Kaddour-Djebbar et al. (2005).[4]

  • Cell Culture and Serum Starvation: Grow HCM cells to near confluency in 6-well plates and then serum-starve them for 16-24 hours.[4]

  • Pre-treatment and Stimulation: Pre-treat the cells with AL-8810 isopropyl ester (e.g., 10 µM) for 30 minutes, followed by stimulation with an FP receptor agonist (e.g., 1 µM PGF2α) for 5-15 minutes.[4]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. The inhibitory effect of AL-8810 is determined by the reduction in agonist-induced ERK1/2 phosphorylation.

Protocol for Measuring AL-8810 Inhibition of MMP-2 Secretion

This protocol is based on the zymography method described by Kaddour-Djebbar et al. (2005).[4]

  • Cell Culture and Treatment: Plate HCM cells and grow to near confluency. Serum-starve the cells for 16 hours. Pre-treat with AL-8810 isopropyl ester (e.g., 1 µM) for 30 minutes, followed by treatment with an FP receptor agonist (e.g., 1 µM PGF2α) for 4 hours.[4]

  • Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

  • Zymography: Perform gelatin zymography by running the conditioned media on a non-reducing SDS-PAGE gel containing gelatin.

  • Enzyme Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 16-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

  • Data Analysis: Quantify the clear bands using densitometry. The inhibitory effect of AL-8810 is determined by the reduction in agonist-induced MMP-2 secretion and activity.[4]

Conclusion

AL-8810 isopropyl ester is a critical pharmacological tool for elucidating the role of the FP receptor in ciliary muscle cell physiology. The protocols outlined above provide a framework for conducting robust in-vitro experiments to investigate the signaling pathways and cellular responses mediated by FP receptor activation. By using AL-8810 as a selective antagonist, researchers can gain deeper insights into the mechanisms underlying the therapeutic effects of PGF2α analogs in glaucoma and explore novel targets for future drug development.

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Uveoscleral Outflow Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] PGF2α analogs, such as latanoprost, are a first-line treatment for glaucoma, a condition often characterized by elevated intraocular pressure (IOP).[3][4] These drugs primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[5][6][7] The uveoscleral outflow pathway is a network of connective tissue within the ciliary muscle, through which aqueous humor exits the eye, independent of the conventional trabecular meshwork pathway.[8]

AL-8810 isopropyl ester, a prodrug of AL-8810, is a valuable pharmacological tool for investigating the role of the FP receptor in mediating uveoscleral outflow. By selectively blocking the FP receptor, researchers can elucidate the mechanisms by which PGF2α analogs increase aqueous humor drainage and develop novel therapeutic strategies for glaucoma.

Data Presentation

The following tables summarize the pharmacological properties of AL-8810 and the expected impact on uveoscleral outflow based on its antagonist activity against FP receptor agonists like PGF2α isopropyl ester.

Table 1: Pharmacological Profile of AL-8810

ParameterCell LineValueReference
Ki Mouse 3T3 cells0.2 ± 0.06 µM[2]
Rat A7r5 cells0.4 ± 0.1 µM[2]
EC50 (as a weak partial agonist) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
Emax (relative to cloprostenol) A7r5 rat thoracic aorta smooth muscle cells19%[1]
Swiss mouse 3T3 fibroblasts23%[1]
pA2 (as an antagonist vs. fluprostenol) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]

Table 2: Effect of PGF2α Isopropyl Ester and AL-8810 on Uveoscleral Outflow in Cynomolgus Monkeys (Representative Data)

Treatment GroupUveoscleral Outflow (µL/min)Change from Control (%)Reference
Control (Vehicle)0.61 ± 0.10-[7]
PGF2α Isopropyl Ester (1 µg)0.98 ± 0.12+60.7%[7]
PGF2α Isopropyl Ester (1 µg) + AL-8810 (in vitro data suggests antagonism)Expected to be significantly lower than PGF2α alone-[1][3]

Signaling Pathway

Activation of the FP receptor by PGF2α analogs in the ciliary muscle is a key mechanism for increasing uveoscleral outflow. This process involves the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix (ECM) of the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor drainage. AL-8810, by blocking the FP receptor, inhibits this signaling cascade.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGF2a->FP_receptor Binds PLC Phospholipase C (PLC) FP_receptor->PLC Activates AL8810 AL-8810 AL8810->FP_receptor Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Gene_expression ↑ Gene Expression (e.g., c-Fos, c-Jun) MAPK_pathway->Gene_expression MMP_synthesis ↑ MMP Synthesis (MMP-1, -2, -3, -9) Gene_expression->MMP_synthesis ECM_degradation Extracellular Matrix Degradation MMP_synthesis->ECM_degradation Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_degradation->Uveoscleral_outflow

FP Receptor Signaling Pathway in Ciliary Muscle.

Experimental Protocols

Protocol 1: Preparation of AL-8810 Isopropyl Ester Ophthalmic Solution

This protocol describes the preparation of a vehicle suitable for topical ophthalmic administration of AL-8810 isopropyl ester in preclinical studies. Prostaglandin analogs are often formulated as aqueous solutions or emulsions due to their lipophilic nature.[3]

Materials:

  • AL-8810 isopropyl ester

  • Polysorbate 80 (Tween 80)

  • Benzalkonium chloride (BAK)

  • Disodium edetate (EDTA)

  • Mannitol

  • Sodium hydroxide (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

  • Sterile, purified water

  • Sterile filtration unit (0.22 µm filter)

  • Sterile ophthalmic dropper bottles

Procedure:

  • Vehicle Preparation:

    • In a sterile beaker, dissolve mannitol, disodium edetate, and benzalkonium chloride in approximately 80% of the final volume of sterile, purified water.

    • Add Polysorbate 80 to the solution and stir until completely dissolved. This will serve as the solubilizing agent.

  • Incorporation of AL-8810 Isopropyl Ester:

    • Accurately weigh the required amount of AL-8810 isopropyl ester.

    • Slowly add the AL-8810 isopropyl ester to the vehicle while stirring continuously to ensure proper dispersion and solubilization.

  • pH Adjustment:

    • Measure the pH of the solution.

    • Adjust the pH to a physiologically acceptable range for ophthalmic solutions (typically 6.8-7.8) using small additions of NaOH or HCl.

  • Final Volume and Sterilization:

    • Add sterile, purified water to reach the final desired volume.

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Packaging:

    • Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.

Example Vehicle Composition:

ComponentConcentration (% w/v)Purpose
Polysorbate 801.0%Solubilizer
Mannitol4.3%Osmotic agent
Disodium Edetate0.05%Chelating agent/antioxidant
Benzalkonium Chloride0.015%Preservative
NaOH/HClq.s. to pH 7.4pH adjustment
Sterile Purified Waterq.s. to 100%Solvent

Note: The final concentration of AL-8810 isopropyl ester should be determined based on the specific experimental design and dose-response studies. In vivo studies have used concentrations of AL-8810 up to 10 mM for topical application.[9]

Protocol 2: In Vivo Evaluation of AL-8810 Isopropyl Ester on Uveoscleral Outflow in a Monkey Model

This protocol outlines a method to investigate the ability of AL-8810 isopropyl ester to antagonize the effects of an FP receptor agonist on uveoscleral outflow in cynomolgus monkeys, a relevant preclinical model.

Experimental Workflow:

experimental_workflow cluster_treatment_groups Treatment Groups acclimatization Acclimatization of Monkeys baseline Baseline IOP and Uveoscleral Outflow Measurement acclimatization->baseline treatment Topical Drug Administration baseline->treatment vehicle Vehicle Control treatment->vehicle fp_agonist FP Agonist (e.g., PGF2α-IE) treatment->fp_agonist al8810 AL-8810-IE treatment->al8810 combination FP Agonist + AL-8810-IE treatment->combination iop_monitoring IOP Monitoring outflow_measurement Uveoscleral Outflow Measurement (Fluorescent Tracer) iop_monitoring->outflow_measurement data_analysis Data Analysis outflow_measurement->data_analysis

In Vivo Experimental Workflow.

Procedure:

  • Animal Model: Use adult, healthy cynomolgus monkeys. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline Measurements:

    • Measure baseline IOP using a calibrated tonometer.

    • Determine baseline uveoscleral outflow in a subset of animals using the fluorescent tracer method described below.

  • Drug Administration:

    • Divide the animals into treatment groups (e.g., vehicle control, FP agonist alone, AL-8810 isopropyl ester alone, and FP agonist + AL-8810 isopropyl ester).

    • Administer the respective ophthalmic solutions topically to one eye of each animal at a specified volume (e.g., 30 µL) and frequency.

  • IOP Monitoring:

    • Measure IOP at regular intervals after drug administration to assess the pharmacodynamic effect of the treatments.

  • Uveoscleral Outflow Measurement using Fluorescent Tracer:

    • At the end of the treatment period, anesthetize the animals.

    • Perfuse the anterior chamber with a solution containing a high-molecular-weight fluorescent tracer (e.g., 10⁻⁴ M fluorescein-isothiocyanate dextran, 70,000 MW) for a defined period (e.g., 30 minutes).[5]

    • After perfusion, enucleate the eyes.

    • Dissect the ocular tissues (sclera, choroid, retina, iris, and ciliary body).

    • Homogenize each tissue sample and centrifuge to obtain the supernatant.

    • Measure the fluorescence of the supernatant using a fluorometer.

    • Calculate the volume of aqueous humor that entered the uveoscleral pathway by comparing the fluorescence in the tissues to a standard curve of the tracer in the perfusion fluid.

Data Analysis:

  • Compare the mean uveoscleral outflow rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in the FP agonist-induced increase in uveoscleral outflow in the combination treatment group compared to the FP agonist alone group would demonstrate the antagonistic effect of AL-8810.

Conclusion

AL-8810 isopropyl ester is an indispensable tool for researchers investigating the physiological and pharmacological roles of the FP receptor in regulating uveoscleral outflow. The protocols and data presented in these application notes provide a framework for utilizing AL-8810 to advance our understanding of glaucoma pathophysiology and to aid in the development of novel IOP-lowering therapeutics.

References

Application Notes and Protocols for Calcium Imaging Using AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α) and its analogs are potent signaling molecules that mediate a variety of physiological and pathological processes through the Prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor that, upon activation, stimulates the Gq protein, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in numerous cellular functions. Understanding the dynamics of FP receptor-mediated calcium signaling is crucial for research in areas such as ophthalmology, reproductive biology, and oncology.

AL-8810 is a selective antagonist of the FP receptor and serves as a valuable pharmacological tool for investigating FP receptor-mediated processes.[1][2][3] Its isopropyl ester form enhances cell permeability, allowing for effective blockade of the receptor in live-cell imaging experiments. This application note provides a detailed protocol for utilizing AL-8810 isopropyl ester in conjunction with the fluorescent calcium indicator Fluo-4 AM to study FP receptor antagonism and its effect on intracellular calcium mobilization.

Principle of the Assay

This protocol is designed to visualize and quantify changes in intracellular calcium levels in response to FP receptor activation and inhibition. The assay relies on the use of Fluo-4 AM, a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fluo-4. Upon binding to calcium, Fluo-4 exhibits a significant increase in fluorescence intensity. By pre-treating cells with AL-8810 isopropyl ester, the antagonistic effect on an FP receptor agonist-induced calcium influx can be measured, providing insights into the compound's potency and the role of the FP receptor in the signaling pathway.

Signaling Pathway

The activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade leading to an increase in intracellular calcium. AL-8810 acts as a competitive antagonist, blocking the receptor and preventing this downstream signaling.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC PKC DAG->PKC Activates ER_Ca Ca²⁺ Store Ca_ion Ca²⁺ IP3R->Ca_ion Releases Ca_increase ↑ [Ca²⁺]i Cellular_Response Cellular Response Ca_increase->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps of the calcium imaging protocol using AL-8810 isopropyl ester and Fluo-4 AM.

Calcium_Imaging_Workflow A 1. Cell Seeding Plate cells in a suitable format (e.g., 96-well plate) and culture overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM solution. A->B C 3. Wash Remove excess dye. B->C D 4. AL-8810 Incubation Pre-incubate cells with AL-8810 isopropyl ester or vehicle. C->D E 5. Baseline Fluorescence Reading Measure baseline fluorescence. D->E F 6. Agonist Addition Add FP receptor agonist (e.g., PGF2α). E->F G 7. Kinetic Fluorescence Reading Measure fluorescence changes over time. F->G H 8. Data Analysis Calculate fluorescence change (ΔF/F₀) and determine IC₅₀ of AL-8810. G->H

Caption: Calcium Imaging Experimental Workflow.

Quantitative Data Summary

The following tables provide key parameters for the reagents used in this protocol. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Table 1: AL-8810 Pharmacological Data

ParameterValueCell TypesReference
Receptor Selectivity Selective FP receptor antagonistA7r5, 3T3[1]
Ki ~400-500 nMA7r5, 3T3[1]
pA₂ 6.68 ± 0.23A7r5 cells[1]
pA₂ 6.34 ± 0.093T3 cells[1]

Table 2: Fluo-4 AM Properties and Loading Conditions

ParameterValueReference
Excitation (max) 494 nm[4]
Emission (max) 516 nm[5]
Kd for Ca²⁺ ~345 nM[4]
Loading Concentration 1-5 µM[4]
Loading Temperature 37°C or Room Temperature[5][6]
Loading Time 30-60 minutes[6][7]

Experimental Protocols

Materials and Reagents
  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor, or a cell line with endogenous expression)

  • AL-8810 isopropyl ester

  • FP receptor agonist (e.g., Prostaglandin F2α)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

Equipment
  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets (e.g., excitation ~485 nm, emission ~520 nm)

  • Automated liquid handler or multichannel pipette

  • Cell culture incubator (37°C, 5% CO₂)

  • Inverted fluorescence microscope (for visualization)

Protocol

1. Cell Seeding

  • The day before the experiment, seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Preparation of Reagent Solutions

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.

  • AL-8810 Isopropyl Ester Stock Solution (10 mM): Dissolve AL-8810 isopropyl ester in anhydrous DMSO. Aliquot and store at -20°C.

  • FP Agonist Stock Solution (10 mM): Dissolve the FP receptor agonist in anhydrous DMSO. Aliquot and store at -20°C.

  • Loading Buffer: Prepare a working solution of Fluo-4 AM in HBSS with HEPES. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. To prepare 10 mL of loading buffer with 4 µM Fluo-4 AM and 0.02% Pluronic F-127:

    • Add 4 µL of 1 mM Fluo-4 AM stock to 10 mL of HBSS.

    • Add 10 µL of 20% Pluronic F-127 stock.

    • Vortex to mix thoroughly.

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.

3. Cell Loading with Fluo-4 AM

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of HBSS.

  • Add 50-100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes, or at room temperature for 60 minutes, protected from light.[5][6]

4. Cell Washing

  • After incubation, gently remove the loading buffer.

  • Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.

  • After the final wash, add 100 µL of HBSS to each well.

5. Antagonist Pre-incubation

  • Prepare serial dilutions of AL-8810 isopropyl ester in HBSS from the stock solution. A typical concentration range to test would be from 10 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest AL-8810 concentration).

  • Remove the HBSS from the wells and add 90 µL of the appropriate AL-8810 dilution or vehicle control.

  • Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.

6. Calcium Mobilization Assay

  • Set the fluorescence microplate reader to record fluorescence kinetically (e.g., every 1-2 seconds) with excitation at ~485 nm and emission at ~520 nm.

  • Place the cell plate in the reader and begin recording the baseline fluorescence for 15-30 seconds.

  • Using an automated injector or multichannel pipette, add 10 µL of the FP receptor agonist to each well. The final concentration of the agonist should be at its EC₈₀ (the concentration that elicits 80% of the maximal response) to allow for effective inhibition by the antagonist.

  • Continue recording the fluorescence for an additional 2-5 minutes to capture the full calcium response.

7. Data Analysis

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition.

  • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

  • Plot the normalized fluorescence response against the concentration of AL-8810.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of AL-8810.

Troubleshooting

  • Low Fluo-4 Signal:

    • Increase the Fluo-4 AM concentration or incubation time.

    • Ensure cells are healthy and adherent.

    • Check the filter set and settings on the fluorescence reader.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Consider using a background suppressor reagent.

  • Cell Detachment:

    • Handle the plate gently during washing steps.

    • Ensure the wash buffer is at the appropriate temperature.

  • No Response to Agonist:

    • Confirm that the cells express functional FP receptors.

    • Verify the activity of the agonist.

    • Ensure the calcium concentration in the extracellular buffer is adequate (typically 1-2 mM).

Conclusion

This application note provides a comprehensive framework for utilizing AL-8810 isopropyl ester in calcium imaging studies to investigate FP receptor signaling. The provided protocols and diagrams offer a clear guide for researchers to design and execute experiments aimed at understanding the role of the FP receptor in various biological systems and for the screening and characterization of novel FP receptor modulators. As with any cell-based assay, optimization of specific parameters for the cell type and instrumentation used is recommended to achieve the most robust and reproducible results.

References

Application Notes and Protocols: Western Blot Analysis of FP Receptor Signaling with AL-8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), is a key regulator of diverse physiological processes, including smooth muscle contraction, intraocular pressure, and reproductive functions. Its activation by the endogenous ligand Prostaglandin F2α (PGF2α) initiates a cascade of intracellular signaling events. Classically, the FP receptor couples to Gq protein, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). However, emerging evidence reveals a more complex signaling network, including the activation of the Rho and Mitogen-Activated Protein Kinase (MAPK) pathways.

AL-8810 is a selective FP receptor antagonist, traditionally used to block PGF2α-induced effects. Intriguingly, recent studies have unveiled that AL-8810 can act as a biased agonist. While it antagonizes the canonical Gq/PLC pathway, it can independently and potently activate the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This biased agonism highlights the complexity of FP receptor pharmacology and presents opportunities for developing novel therapeutics with selective signaling properties.

These application notes provide detailed protocols for utilizing Western blot analysis to investigate and quantify the differential signaling profiles of the FP receptor when stimulated with the full agonist PGF2α versus the biased agonist AL-8810 isopropyl ester. The focus will be on three key downstream signaling pathways: ERK/MAPK, Akt, and Rho.

Key Signaling Pathways

The signaling cascades downstream of FP receptor activation are multifaceted. Upon ligand binding, the receptor can initiate several distinct pathways that ultimately regulate cellular processes.

FP Receptor Signaling Overview

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor AL8810 AL-8810 AL8810->FP_Receptor Gq Gq FP_Receptor->Gq Canonical Pathway RhoGEF RhoGEF FP_Receptor->RhoGEF Rho Pathway Src Src FP_Receptor->Src Biased Pathway PI3K PI3K FP_Receptor->PI3K Akt Pathway PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization ERK p-ERK1/2 PKC->ERK RhoA RhoA-GTP RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC_phos p-MLC ROCK->MLC_phos EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->MLC_phos Akt p-Akt ERK->Akt PI3K->Akt

Caption: Overview of FP Receptor Signaling Pathways.

Data Presentation

The following tables summarize quantitative data from representative Western blot experiments comparing the effects of PGF2α and AL-8810 on key signaling proteins. Data is presented as fold change in phosphorylation relative to untreated controls.

Table 1: ERK1/2 Phosphorylation
TreatmentTime PointFold Change in p-ERK1/2 (vs. Control)Reference
1 µM PGF2α5 min~8.0[1][2]
1 µM PGF2α15 min~4.0[1][2]
10 µM AL-88105 min~7.5[1][2]
10 µM AL-881015 min~6.0[1][2]
Table 2: Akt Phosphorylation (Ser473)
TreatmentTime PointFold Change in p-Akt (Ser473) (vs. Control)
1 µM PGF2α15 minExpected Increase
10 µM AL-881015 minTo be determined
Table 3: RhoA Activation (GTP-RhoA) and ROCK Activity (p-MYPT1)
TreatmentTime PointFold Change in GTP-RhoA (vs. Control)Fold Change in ROCK activity (p-MYPT1)Reference
10 µM PGF2α10 minExpected IncreaseIncreased[3]
10 µM AL-881010 minTo be determinedTo be determined

Experimental Protocols

Detailed methodologies for performing Western blot analysis to assess the activation of ERK, Akt, and Rho signaling pathways are provided below.

Recommended Cell Lines
  • HEK293 cells stably expressing the FP receptor (FP-R cells): Ideal for studying specific receptor-mediated signaling without interference from other endogenous prostanoid receptors.[1][2]

  • MG-63 human osteosarcoma cells: Express endogenous FP receptors.[1][2]

  • Human T lymphoblast (MOLT-3) cells: Have been shown to express the FP receptor.[3]

  • Bovine luteal theca cells: Useful for studying FP receptor signaling in a reproductive context.[3]

Protocol 1: Western Blot for Phosphorylated ERK1/2 and Akt

This protocol details the steps for detecting the phosphorylation of ERK1/2 and Akt in response to FP receptor stimulation.

WB_Workflow_pERK_pAkt A 1. Cell Culture & Starvation B 2. Ligand Treatment (PGF2α or AL-8810) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Laemmli Buffer) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF membrane) F->G H 8. Blocking (5% BSA or Milk) G->H I 9. Primary Antibody Incubation (p-ERK, p-Akt, Total ERK, Total Akt) H->I J 10. Secondary Antibody Incubation (HRP-conjugated) I->J K 11. Detection (ECL) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Workflow for p-ERK/p-Akt Western Blot.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Tris-Glycine SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-p-Akt (Ser473), mouse anti-total ERK1/2, rabbit anti-total Akt)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Starvation: Plate cells to achieve 80-90% confluency. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Ligand Treatment: Treat cells with the desired concentrations of PGF2α (e.g., 1 µM) or AL-8810 isopropyl ester (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).[1][2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% Tris-Glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 or p-Akt overnight at 4°C. Use a separate membrane for total ERK1/2 and total Akt as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagents. Visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: RhoA Activation Assay (GTP-RhoA Pulldown)

This protocol is for measuring the activation of the small GTPase RhoA.

RhoA_Activation_Workflow A 1. Cell Culture & Starvation B 2. Ligand Treatment (PGF2α or AL-8810) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Pulldown with Rhotekin-RBD beads D->E F 6. Washing E->F G 7. Elution F->G H 8. Western Blot for RhoA G->H I 9. Data Analysis H->I

Caption: Workflow for RhoA Activation Assay.

Materials:

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads)

  • Cell lysis buffer (provided in the kit)

  • Primary antibody (mouse anti-RhoA)

  • HRP-conjugated secondary antibody (anti-mouse IgG-HRP)

Procedure:

  • Cell Culture, Starvation, and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Lysis: Lyse cells with the provided lysis buffer.

  • Protein Quantification: Determine protein concentration.

  • GTP-RhoA Pulldown: Incubate an equal amount of protein from each sample with Rhotekin-RBD beads for 1 hour at 4°C to pull down active, GTP-bound RhoA.

  • Washing: Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding Laemmli buffer and boiling.

  • Western Blot: Perform SDS-PAGE and Western blotting as described in Protocol 1, using a primary antibody specific for RhoA.

  • Loading Control: Run a parallel Western blot with a small fraction of the total cell lysate to determine the total amount of RhoA in each sample.

  • Data Analysis: Quantify the amount of GTP-bound RhoA and normalize it to the total RhoA in the corresponding lysate.

Conclusion

The use of Western blot analysis is a powerful tool to dissect the nuanced signaling of the FP receptor in response to different ligands. The provided protocols and data offer a framework for researchers to investigate the biased agonism of AL-8810 isopropyl ester. By quantifying the differential activation of the ERK, Akt, and Rho pathways, scientists can gain deeper insights into the structure-function relationships of GPCR signaling, paving the way for the development of next-generation therapeutics with improved efficacy and reduced side effects.

References

Application Notes and Protocols for In Vivo Administration of AL-8810 Isopropyl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of AL-8810 isopropyl ester, a selective prostaglandin F2α (FP) receptor antagonist, in various animal models. The protocols detailed below are based on established research and are intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of AL-8810.

Overview of AL-8810 Isopropyl Ester

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. By blocking the action of PGF2α, AL-8810 can modulate various physiological and pathological processes, including inflammation, neuronal damage, and intraocular pressure. Its isopropyl ester formulation enhances its lipophilicity, facilitating its penetration across biological membranes.

Applications in Animal Models

AL-8810 has been successfully utilized in several preclinical animal models to investigate its therapeutic efficacy. The primary areas of application include:

  • Traumatic Brain Injury (TBI): To mitigate neuroinflammation and improve neurological outcomes.

  • Systemic Inflammation: To attenuate the inflammatory cascade in models such as lipopolysaccharide (LPS)-induced sepsis.

  • Glaucoma: To investigate its potential in reducing intraocular pressure (IOP).

Experimental Protocols

Traumatic Brain Injury (TBI) Model (Mouse)

This protocol describes the intraperitoneal administration of AL-8810 in a mouse model of TBI to assess its neuroprotective effects.

Materials:

  • AL-8810 isopropyl ester

  • Vehicle (e.g., sterile saline or a solution containing a low percentage of a solubilizing agent like DMSO or ethanol, followed by dilution in saline)

  • Syringes and needles (25-27 gauge for mice)[1]

  • Animal model of TBI (e.g., controlled cortical impact)

Procedure:

  • Preparation of AL-8810 Solution:

    • Dissolve AL-8810 isopropyl ester in a suitable vehicle to achieve the desired concentration for injection. The final concentration should be such that the required dose can be administered in a volume of less than 10 ml/kg for mice.[1]

    • Ensure the solution is sterile and warmed to room temperature before injection to avoid discomfort to the animal.[1]

  • Animal Handling and Injection:

    • Gently restrain the mouse.

    • Perform an intraperitoneal (IP) injection in the lower right quadrant of the abdomen to avoid injury to internal organs.[1]

  • Dosing Regimen:

    • Administer AL-8810 at doses ranging from 1 to 10 mg/kg.

    • The timing of administration can be varied depending on the study design (e.g., as a post-treatment following the induction of TBI).

Assessment of Outcomes:

  • Neurological Deficit Score (NDS): Evaluate motor function, sensory ability, and reflexes at various time points post-injury (e.g., 24 and 48 hours). A higher score indicates a more severe deficit.

  • Histological Analysis: Assess brain tissue for lesion volume, neuronal loss, and markers of inflammation (e.g., gliosis and microglial activation) through immunohistochemistry.

  • Measurement of Edema: Quantify hippocampal or cortical swelling.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model (Mouse)

This protocol outlines the use of AL-8810 to counteract the systemic inflammatory response induced by LPS in mice.

Materials:

  • AL-8810 isopropyl ester

  • Lipopolysaccharide (LPS) from Gram-negative bacteria

  • Sterile saline

  • Syringes and needles (25-27 gauge)[1]

Procedure:

  • Preparation of Solutions:

    • Prepare AL-8810 solution as described in the TBI protocol.

    • Dissolve LPS in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose).

  • Animal Handling and Injection:

    • Administer AL-8810 (e.g., 10 mg/kg) via intraperitoneal injection 30 minutes prior to the LPS challenge.[2]

    • Induce systemic inflammation by administering LPS (e.g., 5 mg/kg) via intraperitoneal injection.[2]

Assessment of Outcomes:

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in peritoneal lavage fluid or serum at different time points (e.g., 6 and 24 hours) using ELISA or RT-PCR.[3]

  • Cell Infiltration: Quantify the number of neutrophils and macrophages in the peritoneal cavity.[2]

  • Tissue Damage: Evaluate organ damage (e.g., in the lung, liver, and kidney) through histological examination.

Glaucoma Model (Rabbit) - A Proposed Protocol

While specific studies detailing the use of AL-8810 isopropyl ester in rabbit glaucoma models are not as prevalent, this proposed protocol is based on the known application of FP receptor antagonists in glaucoma research and common methodologies for this animal model.

Materials:

  • AL-8810 isopropyl ester

  • Ophthalmic formulation vehicle (e.g., sterile saline with a solubilizing agent suitable for topical ocular administration)

  • Tonometer for measuring intraocular pressure in rabbits

  • Animal model of ocular hypertension

Procedure:

  • Preparation of Ophthalmic Solution:

    • Formulate AL-8810 isopropyl ester into a sterile ophthalmic solution at the desired concentration. The formulation should be optimized for ocular tolerance and drug delivery.

  • Animal Model:

    • Induce ocular hypertension in rabbits using established methods.

  • Topical Administration:

    • Administer a single drop of the AL-8810 ophthalmic solution to the eye of the rabbit.

    • The contralateral eye can be used as a control, receiving the vehicle alone.

Assessment of Outcomes:

  • Intraocular Pressure (IOP): Measure IOP at baseline and at various time points after administration using a tonometer.

Data Presentation

The following tables summarize quantitative data from studies utilizing AL-8810 in animal models.

Table 1: Effects of AL-8810 on Neurological Outcomes in a Mouse TBI Model

ParameterControl (Vehicle)AL-8810 (10 mg/kg)Outcome
Neurological Deficit Score (24h post-CCI) Higher ScoreSignificantly Lower ScoreImproved neurological function
Hippocampal Swelling (% of contralateral) ~146.5%Reduced to near sham levelsReduction in brain edema
Grip Strength Decrease (post-CCI) Significant DecreaseThree-fold less decreaseImproved motor function

Table 2: Effects of AL-8810 on Cytokine mRNA Expression in a Mouse LPS-Induced Inflammation Model

CytokineLPS + VehicleLPS + AL-8810 (10 mg/kg)Outcome
TNF-α IncreasedSignificantly DecreasedAttenuation of pro-inflammatory response
IL-1β IncreasedSignificantly DecreasedAttenuation of pro-inflammatory response
IL-6 IncreasedSignificantly DecreasedAttenuation of pro-inflammatory response
IL-10 IncreasedFurther IncreasedEnhancement of anti-inflammatory response

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in these protocols.

G cluster_pathway AL-8810 Signaling Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Blocks IL10 IL-10 Production AL8810->IL10 Enhances PLC PLC Activation FP_Receptor->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca2_PKC NFkB NF-κB Activation Ca2_PKC->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Increases

Caption: AL-8810 antagonizes the FP receptor, inhibiting the downstream NF-κB pathway and enhancing IL-10 production.

G cluster_workflow TBI Experimental Workflow Induce_TBI Induce TBI (e.g., CCI) Administer_AL8810 Administer AL-8810 (1-10 mg/kg, IP) Induce_TBI->Administer_AL8810 Assess_NDS Assess Neurological Deficit Score Administer_AL8810->Assess_NDS Analyze_Tissue Histological Analysis Administer_AL8810->Analyze_Tissue G cluster_workflow LPS Inflammation Experimental Workflow Administer_AL8810 Administer AL-8810 (10 mg/kg, IP) Administer_LPS Administer LPS (5 mg/kg, IP) Administer_AL8810->Administer_LPS Collect_Samples Collect Peritoneal Lavage / Serum Administer_LPS->Collect_Samples Analyze_Cytokines Cytokine Analysis (ELISA / RT-PCR) Collect_Samples->Analyze_Cytokines

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Intraocular Pressure Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 isopropyl ester is a valuable pharmacological tool for investigating the role of the prostaglandin F2α (FP) receptor in the regulation of intraocular pressure (IOP). As a selective FP receptor antagonist, it is instrumental in elucidating the mechanism of action of FP receptor agonists, such as latanoprost, travoprost, and bimatoprost, which are common first-line treatments for glaucoma.[1][2][3] These agonists lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[2] AL-8810, by blocking the FP receptor, allows researchers to confirm the receptor-mediated effects of these drugs and to explore alternative pathways involved in IOP regulation. This document provides detailed application notes and protocols for the use of AL-8810 isopropyl ester in both in vitro and in vivo research settings.

AL-8810 is an 11β-fluoro analog of prostaglandin F2α and acts as a potent and selective antagonist at the FP receptor.[4] It exhibits weak partial agonist activity at high concentrations but functions as a competitive antagonist in the presence of full FP receptor agonists.[4] Its selectivity for the FP receptor over other prostanoid receptors (DP, EP2, EP4, and TP) makes it a precise tool for isolating FP receptor-mediated signaling pathways.[4]

Data Presentation

In Vitro Pharmacological Profile of AL-8810

The following table summarizes the quantitative data on the potency and efficacy of AL-8810 from in vitro studies. This data is crucial for determining appropriate concentrations for cell-based assays.

ParameterCell LineValueReference AgonistCitation
Agonist Potency (EC50) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nMCloprostenol[4]
Swiss mouse 3T3 fibroblasts186 ± 63 nMCloprostenol[4]
Maximal Efficacy (Emax) A7r5 rat thoracic aorta smooth muscle cells19%Cloprostenol[4]
Swiss mouse 3T3 fibroblasts23%Cloprostenol[4]
Antagonist Inhibition (pA2) A7r5 rat thoracic aorta smooth muscle cells6.68 ± 0.23Fluprostenol[4]
Swiss mouse 3T3 fibroblasts6.34 ± 0.09Fluprostenol[4]
Antagonist Inhibition (Ki) A7r5 rat thoracic aorta smooth muscle cells426 ± 63 nMFluprostenol (100 nM)[4]

Signaling Pathways

Activation of the FP receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the remodeling of the extracellular matrix and ultimately increases aqueous humor outflow.[3] AL-8810 blocks the initial step of this pathway by preventing the binding of PGF2α analogs.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α Analog (e.g., Latanoprost) FP_receptor FP Receptor PGF2a->FP_receptor Binds and Activates AL8810 AL-8810 AL8810->FP_receptor Competitively Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC MAPK MAPK Pathway Activation PKC->MAPK MMP ↑ MMPs (e.g., MMP-1, -2, -3, -9) MAPK->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow

FP Receptor Signaling Pathway in Ocular Tissues.

Experimental Protocols

Preparation of AL-8810 Isopropyl Ester for In Vivo Ocular Studies

Materials:

  • AL-8810 isopropyl ester (crystalline solid)

  • Ethanol (100%, anhydrous)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation:

    • Due to its lipophilic nature, AL-8810 isopropyl ester should first be dissolved in an organic solvent. Ethanol is a suitable choice.

    • Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) by dissolving the crystalline AL-8810 isopropyl ester in 100% ethanol. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

    • This stock solution can be stored at -20°C for extended periods.

  • Working Solution Preparation for Topical Administration:

    • For topical ophthalmic administration, the ethanol stock solution must be diluted in a sterile aqueous buffer.

    • To achieve a final concentration of approximately 0.1 mg/mL (a common starting point for in vivo studies), dilute the ethanol stock solution in a 1:1 ratio with sterile PBS (pH 7.2). For example, to make 100 µL of working solution, mix 50 µL of a 0.2 mg/mL ethanol stock with 50 µL of sterile PBS.

    • Vortex the solution thoroughly to ensure it is well-mixed.

    • Note: The aqueous solution of AL-8810 isopropyl ester is not stable and should be prepared fresh daily and not stored for more than one day.[5]

    • For higher concentrations (e.g., 1% solution, which is 10 mg/mL), a different vehicle composition may be necessary to ensure solubility and tolerability. This may involve the use of co-solvents and surfactants commonly found in ophthalmic formulations, such as those used for other prostaglandin analogs.

In Vivo Protocol: Antagonism of Latanoprost-Induced IOP Reduction in a Rabbit Model

This protocol describes how to use AL-8810 to block the IOP-lowering effect of latanoprost, a widely used FP receptor agonist.

Animal Model: New Zealand White rabbits are a commonly used model for IOP studies.

Materials:

  • AL-8810 isopropyl ester working solution (e.g., 0.1% or 1% in a suitable vehicle)

  • Latanoprost ophthalmic solution (0.005%)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen)

  • Sterile, single-use eye drop applicators or micropipette

Experimental Workflow:

Antagonism_Workflow cluster_pretreatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_measurement Measurement Phase Baseline_IOP Measure Baseline IOP (t = -60 min) Anesthesia1 Topical Anesthetic Baseline_IOP->Anesthesia1 AL8810_Admin Administer AL-8810 (or Vehicle) Topically to one eye (t = -60 min) Anesthesia1->AL8810_Admin Latanoprost_Admin Administer Latanoprost Topically to the same eye (t = 0 min) AL8810_Admin->Latanoprost_Admin 60 min interval Anesthesia2 Topical Anesthetic Latanoprost_Admin->Anesthesia2 IOP_Measurement Measure IOP at regular intervals (e.g., t = 1, 2, 4, 6, 8 hours) Anesthesia2->IOP_Measurement

In Vivo Antagonism Experimental Workflow.

Procedure:

  • Acclimatization and Baseline IOP Measurement:

    • Allow animals to acclimate to the laboratory environment to minimize stress-induced IOP fluctuations.

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. At least three consecutive readings should be taken and averaged.

  • AL-8810 Pre-treatment:

    • Randomly assign animals to treatment groups (e.g., Vehicle + Latanoprost, AL-8810 + Latanoprost).

    • At time t = -60 minutes, topically administer a single drop (e.g., 30-50 µL) of the AL-8810 working solution or the vehicle to one eye of each animal. The contralateral eye can serve as a control.

  • Latanoprost Administration:

    • At time t = 0 minutes, instill a single drop of latanoprost ophthalmic solution into the same eye that received the pre-treatment.

  • Post-Treatment IOP Measurement:

    • At predetermined time points after latanoprost administration (e.g., 1, 2, 4, 6, and 8 hours), re-anesthetize the cornea and measure IOP in both eyes.

    • Record all IOP measurements and any observed side effects, such as conjunctival hyperemia.

Data Analysis:

  • Calculate the change in IOP from baseline for each eye at each time point.

  • Compare the IOP reduction in the AL-8810 pre-treated group to the vehicle pre-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant inhibition of the latanoprost-induced IOP reduction in the AL-8810 pre-treated group would confirm that the effect of latanoprost is mediated by the FP receptor.

Conclusion

AL-8810 isopropyl ester is an indispensable tool for researchers studying the pharmacology of the FP receptor and its role in IOP regulation. The protocols and data presented in these application notes provide a framework for designing and conducting robust in vitro and in vivo experiments. By utilizing AL-8810, scientists can further unravel the complexities of aqueous humor dynamics and contribute to the development of novel therapies for glaucoma.

References

Application Notes and Protocols for AL-8810 Isopropyl Ester in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 isopropyl ester is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] PGF2α is a lipid mediator that plays a crucial role in the contraction of various smooth muscle tissues, including those in the vasculature, airways, and reproductive organs.[3][4] Understanding the effects of PGF2α and the mechanisms to modulate its activity is vital for research in areas such as hypertension, asthma, and preterm labor. AL-8810, by competitively blocking the FP receptor, serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of the PGF2α signaling pathway in smooth muscle contraction.[2]

These application notes provide detailed protocols for utilizing AL-8810 isopropyl ester in in vitro organ bath experiments to study smooth muscle physiology and pharmacology. The information presented here is intended to guide researchers in designing and executing robust experiments to characterize the antagonist properties of AL-8810 and to investigate the role of the PGF2α/FP receptor system in smooth muscle function.

Mechanism of Action: The PGF2α Signaling Pathway

PGF2α elicits smooth muscle contraction through a well-defined signaling cascade initiated by its binding to the G-protein coupled FP receptor.[4] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[5] Additionally, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of contraction through various mechanisms, including the inhibition of myosin light chain phosphatase. AL-8810 competitively antagonizes the binding of PGF2α to the FP receptor, thereby inhibiting this entire downstream signaling cascade and preventing smooth muscle contraction.[2]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AL8810 AL-8810 AL8810->FP_receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: PGF2α signaling pathway in smooth muscle contraction.

Data Presentation

The antagonist properties of AL-8810 are typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

ParameterValueCell/Tissue TypeAgonistReference
pA2 6.68 ± 0.23A7r5 rat thoracic aorta smooth muscle cellsFluprostenol[2]
Ki (nM) 426 ± 63A7r5 rat thoracic aorta smooth muscle cellsFluprostenol[2]

The following table summarizes the inhibitory effect of a single concentration of AL-8810 on agonist-induced smooth muscle contraction in an organ bath setting.

Antagonist Concentration (µM)AgonistTissue TypeInhibition of Contraction (%)Reference
10Epidermal Growth Factor (EGF)Guinea Pig Trachea46.7 ± 13.0[3]
10Platelet-Derived Growth Factor (PDGF)Guinea Pig Trachea52.7 ± 13.2[3]

Note: EGF- and PDGF-induced contractions in this study were shown to be mediated by the release of PGF2α.[3]

Experimental Protocols

General Organ Bath Protocol for Smooth Muscle Contraction

This protocol provides a general framework for studying smooth muscle contractility in an isolated organ bath system. Specific parameters such as tissue type, buffer composition, and agonist/antagonist concentrations may need to be optimized for your specific experimental goals.

Organ_Bath_Workflow A Tissue Dissection and Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) - Krebs-Henseleit Solution - 37°C, 95% O₂ / 5% CO₂ - Adjust resting tension B->C D Viability Test (e.g., 60 mM KCl) C->D E Washout and Return to Baseline D->E F Antagonist Incubation (e.g., AL-8810 for 30 min) E->F G Construct Cumulative Agonist Concentration-Response Curve (e.g., PGF2α or analog) F->G H Washout G->H I Data Analysis H->I Schild_Plot_Logic A Obtain Agonist EC50 (Control) C Calculate Dose Ratio (DR) for each [AL-8810] A->C B Obtain Agonist EC50 in presence of multiple [AL-8810] B->C D Calculate log(DR-1) C->D E Plot log(DR-1) vs. -log[AL-8810] D->E F Perform Linear Regression E->F G Determine pA2 (x-intercept) and slope F->G

References

High-performance liquid chromatography (HPLC) analysis of AL 8810 isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of AL-8810 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor.[1][2] Its isopropyl ester form, AL-8810 isopropyl ester, is a more lipid-soluble prodrug designed for improved permeability across biological membranes.[3] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the analysis of AL-8810 isopropyl ester using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established analytical techniques for similar prostaglandin analogues, such as latanoprost and travoprost.[4][5][6]

Physicochemical Properties of AL-8810 Isopropyl Ester

A summary of the key physicochemical properties of AL-8810 isopropyl ester is presented in Table 1.

PropertyValueReference
Chemical Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[3]
Molecular Formula C₂₇H₃₇FO₄[3]
Molecular Weight 444.58 g/mol [3]
CAS Number 208114-93-6[3]
Appearance Crystalline solid[7]
Solubility Soluble in Ethanol, DMSO, Dimethylformamide[7]

Experimental Protocol: HPLC Analysis

This section details the proposed method for the quantitative analysis of AL-8810 isopropyl ester.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended based on methods for similar prostaglandin analogues.[8]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase pH adjustment).

  • Standard: AL-8810 isopropyl ester reference standard.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and validation.

ParameterRecommended Condition
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 60:40 (Acetonitrile:Water) to 80:20 over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of AL-8810 isopropyl ester reference standard in 10 mL of acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. The key parameters and their typical acceptance criteria are summarized in Table 2.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference at the retention time of the analyte
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met after minor changes in flow rate, mobile phase composition, etc.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of AL-8810 isopropyl ester.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detection UV Detector (210 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: HPLC Analysis Workflow
Signaling Pathway

AL-8810 acts as an antagonist at the Prostaglandin F2α (FP) receptor. The diagram below shows the signaling pathway that is inhibited by AL-8810.

G Figure 2: FP Receptor Signaling Pathway PGF2a Prostaglandin F2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Inhibits Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Figure 2: FP Receptor Signaling Pathway

References

Troubleshooting & Optimization

Off-target effects of AL 8810 isopropyl ester on other prostanoid receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of AL-8810 isopropyl ester on other prostanoid receptors. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of AL-8810?

AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] Its isopropyl ester form is a prodrug designed for improved lipid solubility.

Q2: What are the known off-target effects of AL-8810 on other prostanoid receptors?

AL-8810 exhibits a high degree of selectivity for the FP receptor. Studies have shown that even at concentrations up to 10 µM, AL-8810 does not cause significant inhibition of the thromboxane (TP), prostaglandin D2 (DP), prostaglandin E2 (EP2 and EP4), and prostacyclin (IP) receptors.[1][3] This indicates a selectivity of at least a 100-fold for the FP receptor over these other prostanoid receptors.

Q3: Is there any reported activity of AL-8810 on EP1 and EP3 receptors?

While comprehensive binding affinity data for AL-8810 at EP1 and EP3 receptors are not consistently reported in publicly available literature, the general consensus is that AL-8810 is highly selective for the FP receptor. Some functional studies in specific tissues might show complex responses, but direct, high-affinity binding to EP1 or EP3 has not been demonstrated.

Q4: Does AL-8810 have any agonist activity?

Yes, AL-8810 is considered a partial agonist at the FP receptor. While it acts as an antagonist in the presence of a full agonist like PGF2α, it can elicit a weak agonist response on its own, with a maximal effect that is significantly lower than that of full agonists.[1][4]

Data Presentation: Selectivity Profile of AL-8810

The following table summarizes the known activity of AL-8810, the active form of AL-8810 isopropyl ester, at various prostanoid receptors.

Receptor SubtypeReported Activity (Ki or Functional Inhibition)Selectivity vs. FP Receptor
FP Ki ≈ 200 - 500 nM [2]-
TPNo significant inhibition at 10 µM[1]>100-fold
DPNo significant inhibition at 10 µM[1]>100-fold
EP1Data not readily availableData not readily available
EP2No significant inhibition at 10 µM[1]>100-fold
EP3Data not readily availableData not readily available
EP4No significant inhibition at 10 µM[1]>100-fold
IPNo significant inhibition at 10 µM[3]>100-fold

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected agonist-like effects observed AL-8810 is a partial agonist at the FP receptor. In systems with high receptor expression and/or sensitive signaling pathways, this partial agonism may be more pronounced.- Lower the concentration of AL-8810 used. - Ensure a full agonist is used in competition assays to reveal the antagonistic effects. - Characterize the dose-response of AL-8810 alone in your system to understand its intrinsic activity.
Variability in experimental results The isopropyl ester form may undergo hydrolysis to the active acid form (AL-8810) at different rates depending on experimental conditions (e.g., pH, temperature, presence of esterases in cell culture media).- Prepare fresh stock solutions of AL-8810 isopropyl ester in an appropriate solvent like DMSO or ethanol.[3] - Minimize the time the compound spends in aqueous solutions before addition to the assay. - Consider using the active acid form (AL-8810) directly for in vitro assays to bypass hydrolysis variability.
Poor solubility in aqueous buffers AL-8810 isopropyl ester is lipophilic.- Prepare a high-concentration stock solution in DMSO or ethanol. - When diluting into aqueous buffer, ensure vigorous mixing and avoid precipitation. The final solvent concentration should be kept low and consistent across all experimental conditions.
Apparent lack of antagonism The concentration of the competing agonist may be too high, or the concentration of AL-8810 may be too low.- Perform a full dose-response curve for the agonist in the presence of multiple, fixed concentrations of AL-8810 to determine the appropriate concentration range for both compounds. - Confirm the activity of your AL-8810 stock solution.

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptor Affinity

This protocol is a general guideline for determining the binding affinity of AL-8810 at prostanoid receptors.

Objective: To determine the inhibitory constant (Ki) of AL-8810 for a specific prostanoid receptor using a competitive binding assay.

Materials:

  • Cell membranes expressing the prostanoid receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-PGF2α for the FP receptor).

  • AL-8810 (active acid form).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of AL-8810 in binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd), and the different concentrations of AL-8810.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding at each concentration of AL-8810 and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Phospholipase C (PLC) Functional Assay

This protocol outlines a method to assess the functional antagonism of AL-8810 at Gq-coupled prostanoid receptors like the FP receptor.

Objective: To measure the ability of AL-8810 to inhibit agonist-induced inositol phosphate (IP) accumulation.

Materials:

  • Cells expressing the Gq-coupled prostanoid receptor of interest.

  • A suitable agonist for the receptor (e.g., PGF2α for the FP receptor).

  • AL-8810 (active acid form).

  • Cell culture medium.

  • [3H]-myo-inositol.

  • Lithium chloride (LiCl) solution.

  • Dowex AG1-X8 resin.

  • Scintillation counter.

Procedure:

  • Seed cells in multi-well plates and allow them to attach.

  • Label the cells by incubating them with [3H]-myo-inositol in the culture medium overnight.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with different concentrations of AL-8810 in a buffer containing LiCl (to inhibit IP degradation).

  • Stimulate the cells with a fixed concentration of the agonist for a defined period (e.g., 30-60 minutes).

  • Lyse the cells and collect the supernatant.

  • Separate the [3H]-inositol phosphates from free [3H]-myo-inositol using Dowex anion-exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates by scintillation counting.

  • Plot the agonist-induced IP accumulation as a function of AL-8810 concentration to determine its inhibitory potency (IC50).

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor Gq Gq FP_Receptor->Gq Activates Rho Rho FP_Receptor->Rho Activates Src Src FP_Receptor->Src Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR EGFR MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Src->EGFR Transactivates PGF2a PGF2α PGF2a->FP_Receptor Binds & Activates AL8810 AL-8810 AL8810->FP_Receptor Binds & Antagonizes (Partial Agonist)

Caption: Canonical and non-canonical signaling pathways of the FP receptor.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Receptor Incubation Incubate Membranes, Radioligand & AL-8810 Membranes->Incubation Radioligand Prepare Radioligand (e.g., [³H]-PGF2α) Radioligand->Incubation AL8810_Dilutions Prepare Serial Dilutions of AL-8810 AL8810_Dilutions->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Troubleshooting unexpected results in AL 8810 isopropyl ester experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AL 8810 isopropyl ester experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide clear guidance on experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: No antagonist effect observed.

  • Question: I am not seeing any inhibition of my FP receptor agonist (e.g., PGF2α, fluprostenol) with AL 8810. What could be the reason?

  • Answer: There are several potential reasons for a lack of antagonist effect:

    • Inadequate AL 8810 Concentration: The concentration of AL 8810 may be too low to effectively compete with the agonist at the FP receptor. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and agonist concentration.

    • High Agonist Concentration: If the concentration of the FP receptor agonist is too high, it can overcome the competitive antagonism of AL 8810. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).

    • Compound Degradation: this compound, like other prostaglandin analogs, can be unstable in aqueous solutions.[1][2] It is recommended to prepare fresh solutions for each experiment and avoid storing them for more than a day.[3] The isopropyl ester form is a prodrug and requires hydrolysis by cellular esterases to its active form, AL 8810.[3] Insufficient hydrolysis could also lead to a lack of activity.

    • Incorrect Experimental Protocol: Ensure that you are pre-incubating the cells with AL 8810 for a sufficient time (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding.

Issue 2: Weak or partial antagonist effect observed.

  • Question: AL 8810 is only partially inhibiting the effect of my FP receptor agonist. How can I achieve complete antagonism?

  • Answer: This is a known characteristic of AL 8810, as it is a partial agonist at the FP receptor.[4][5]

    • Partial Agonism: AL 8810 has weak intrinsic activity, meaning it can weakly activate the FP receptor on its own.[4] This partial agonism can result in an incomplete blockade of a full agonist.

    • Increase AL 8810 Concentration: In some cases, increasing the concentration of AL 8810 can lead to a more complete antagonist effect. However, be mindful of potential off-target effects at very high concentrations.

    • Schild Analysis: To properly characterize the competitive antagonism, it is recommended to perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of AL 8810.

Issue 3: Unexpected agonist activity observed with AL 8810 alone.

  • Question: I am seeing a response (e.g., calcium mobilization, ERK activation) when I apply AL 8810 by itself. Isn't it supposed to be an antagonist?

  • Answer: This is due to the partial agonist nature of AL 8810.[4][5]

    • Intrinsic Activity: AL 8810 can weakly activate the FP receptor, leading to a measurable downstream signaling response.[4] The magnitude of this response will depend on the cell type and the specific signaling pathway being measured.

    • Biased Agonism: It is also possible that AL 8810 exhibits biased agonism, preferentially activating one signaling pathway over another. For example, it has been shown to activate ERK1/2 through a different mechanism than PGF2α.

    • Off-Target Effects: At high concentrations, the possibility of off-target effects on other receptors cannot be entirely ruled out, although AL 8810 is known to be highly selective for the FP receptor.[4]

Issue 4: High variability between replicate wells or experiments.

  • Question: My results with AL 8810 are inconsistent. What are the common sources of variability?

  • Answer: High variability is a common issue in cell-based assays and can stem from several factors:

    • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and overall cell health. Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling.

    • Reagent Preparation: Prepare fresh solutions of AL 8810 and agonists for each experiment. Inconsistent pipetting and inadequate mixing of reagents can introduce significant error.

    • Incubation Times: Use consistent pre-incubation times for AL 8810 and stimulation times for the agonist.

    • Edge Effects: In multi-well plates, "edge effects" can occur due to temperature and humidity gradients. To mitigate this, consider not using the outer wells for critical samples.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of AL 8810?

    • A1: AL 8810 is a selective competitive antagonist of the prostaglandin F2α (FP) receptor. It competes with PGF2α and other FP receptor agonists for binding to the receptor, thereby inhibiting the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[6] It also exhibits weak partial agonist activity.[4][5]

  • Q2: What is the difference between AL 8810 and this compound?

    • A2: this compound is a more lipid-soluble prodrug of AL 8810.[3] The ester group is cleaved by intracellular esterases to release the active compound, AL 8810.[3] This enhances its ability to cross cell membranes.

  • Q3: In what solvents should I dissolve this compound?

    • A3: this compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[3]

  • Q4: What is the recommended storage condition for this compound?

    • A4: The solid form should be stored at -20°C. Stock solutions in organic solvents can also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.[3]

  • Q5: What are the known off-target effects of AL 8810?

    • A5: AL 8810 is highly selective for the FP receptor. At a concentration of 10 µM, it did not show significant inhibition of the TP, DP, EP2, or EP4 prostanoid receptors.[4] However, as with any pharmacological agent, the potential for off-target effects increases at higher concentrations.

Quantitative Data

The following tables summarize key quantitative data for AL 8810.

Table 1: Antagonist Potency of AL 8810

Cell LineAssayAgonistKi (nM)pA2Reference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activityFluprostenol426 ± 636.68 ± 0.23[4]
Swiss mouse 3T3 fibroblastsPhospholipase C activityFluprostenol-6.34 ± 0.09[4]

Table 2: Partial Agonist Activity of AL 8810

Cell LineAssayFull Agonist for ComparisonEC50 (nM)Emax (% of full agonist)Reference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activityCloprostenol261 ± 4419%[4]
Swiss mouse 3T3 fibroblastsPhospholipase C activityCloprostenol186 ± 6323%[4]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for AL 8810 Antagonism

This protocol outlines the steps to measure the inhibitory effect of AL 8810 on agonist-induced intracellular calcium mobilization using a fluorescent calcium indicator.

  • Cell Seeding: Seed cells expressing the FP receptor into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • AL 8810 Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the AL 8810 solutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO or ethanol at the same final concentration).

  • Agonist Stimulation: Prepare the FP receptor agonist (e.g., PGF2α or fluprostenol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period, then inject the agonist into the wells and continue recording the fluorescence signal over time to capture the calcium transient.

  • Data Analysis: The antagonist effect of AL 8810 is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. Calculate the IC50 value of AL 8810 from the dose-response curve.

Protocol 2: Phosphoinositide (PI) Turnover Assay for AL 8810 Antagonism

This protocol measures the ability of AL 8810 to inhibit agonist-induced production of inositol phosphates, a downstream product of PLC activation.

  • Cell Labeling: Seed cells into 12- or 24-well plates. Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

  • LiCl Treatment: Pre-treat the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • AL 8810 Pre-incubation: Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add the FP receptor agonist and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Purification and Quantification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography. Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

  • Data Analysis: Determine the inhibitory effect of AL 8810 by comparing the amount of inositol phosphates produced in its presence to that in the vehicle control.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Modulates PKC->Downstream Phosphorylates

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture FP Receptor- Expressing Cells Reagent_Prep 2. Prepare AL 8810 & Agonist Solutions Pre_incubation 3. Pre-incubate Cells with AL 8810 Reagent_Prep->Pre_incubation Stimulation 4. Add Agonist to Stimulate Receptor Pre_incubation->Stimulation Measurement 5. Measure Signal (e.g., Calcium Flux) Stimulation->Measurement Data_Processing 6. Process Raw Data Measurement->Data_Processing Dose_Response 7. Generate Dose- Response Curves Data_Processing->Dose_Response IC50_Calc 8. Calculate IC50 Dose_Response->IC50_Calc

Caption: AL 8810 Antagonism Assay Workflow.

Troubleshooting_Flowchart Start Unexpected Result in AL 8810 Experiment Problem What is the issue? Start->Problem No_Effect No Antagonist Effect Problem->No_Effect No Antagonism Weak_Effect Weak/Partial Effect Problem->Weak_Effect Partial Antagonism Agonist_Activity Unexpected Agonist Activity Problem->Agonist_Activity Agonism Variability High Variability Problem->Variability Inconsistent Check_Conc Check AL 8810 & Agonist Concentrations No_Effect->Check_Conc Partial_Agonism Recognize Partial Agonism Property of AL 8810 Weak_Effect->Partial_Agonism Agonist_Activity->Partial_Agonism Check_Cell_Health Verify Cell Health & Passage Number Variability->Check_Cell_Health Check_Protocol Review Protocol (Pre-incubation, etc.) Check_Conc->Check_Protocol Concentrations OK Check_Compound Check Compound Integrity (Prepare Fresh) Check_Protocol->Check_Compound Protocol Correct Check_Compound->No_Effect Issue Persists Schild_Analysis Perform Schild Analysis Partial_Agonism->Schild_Analysis Check_Pipetting Review Pipetting & Mixing Technique Check_Cell_Health->Check_Pipetting Cells Healthy Check_Pipetting->Variability Issue Persists

Caption: Troubleshooting Logic Flowchart.

References

Preventing degradation of AL 8810 isopropyl ester in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and proper handling of experimental compounds is paramount to obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of AL 8810 isopropyl ester, a selective prostaglandin F2α (FP) receptor antagonist.

FAQs and Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of this compound in experimental setups.

Compound Stability and Degradation

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other prostaglandin analogs with an isopropyl ester group, is susceptible to degradation through several pathways:

  • Hydrolysis: The isopropyl ester bond can be hydrolyzed to the active acid form, AL 8810. This process is significantly influenced by pH and temperature.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of prostaglandin analogs.

Q2: How should I store my stock solutions and working solutions of this compound to minimize degradation?

A2: Proper storage is crucial for maintaining the integrity of this compound.

Solution TypeRecommended Storage ConditionsJustification
Stock Solution (in organic solvent, e.g., DMSO, Ethanol) Store at -20°C or -80°C in small, single-use aliquots. Protect from light by using amber vials or wrapping vials in foil.Low temperatures significantly slow down chemical degradation. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. Light protection minimizes photodegradation.
Working Solution (in aqueous buffer/media) Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protect from light. Avoid storing aqueous solutions for extended periods.The ester bond is more susceptible to hydrolysis in aqueous environments. Preparing solutions fresh ensures the use of the compound at its highest purity.

Q3: I suspect my this compound has degraded. What are the signs of degradation?

A3: Degradation may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products (like the free acid, AL 8810) and a decrease in the parent compound peak. A decrease in the expected biological activity in your experiments can also be an indicator of degradation.

Experimental Setup and Handling

Q4: What is the optimal pH for my aqueous buffer when using this compound?

A4: Based on stability studies of analogous prostaglandin isopropyl esters like latanoprost, a slightly acidic to neutral pH range is optimal for stability in aqueous solutions. Latanoprost has been shown to be most stable in a pH range of 5.0 to 6.25.[1] It is recommended to maintain the pH of your experimental buffer within a similar range if possible, while also considering the physiological requirements of your experimental system.

Q5: I'm not seeing the expected antagonist effect in my cell-based assay. What could be the issue?

A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution. If possible, run an analytical check (HPLC or LC-MS).

  • Hydrolysis to Active Form: this compound is a prodrug and needs to be hydrolyzed to its active acid form, AL 8810, by cellular esterases to exert its antagonist effect. Ensure your cell type expresses sufficient esterase activity. You may consider pre-incubating the compound in a solution containing esterases or using the active acid form (AL 8810) as a positive control.

  • Assay Conditions:

    • Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for hydrolysis and binding to the FP receptor before adding the agonist.

    • Agonist Concentration: Use an appropriate concentration of the FP receptor agonist (e.g., PGF2α or fluprostenol). A very high agonist concentration might overcome the competitive antagonism of AL 8810.

    • Cell Health: Confirm that the cells are healthy and responsive to the agonist in the absence of the antagonist.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low enough not to affect cell viability or receptor signaling.

Q6: Can I use plastic tubes and plates for my experiments with this compound?

A6: Prostaglandin analogs can be susceptible to adsorption to certain types of plastics. While polystyrene plates are commonly used for cell culture, it is advisable to minimize the storage of dilute solutions in plastic containers for extended periods. If you suspect adsorption is an issue, consider using low-adhesion microplates or glass vials for storage and dilution steps.

Quantitative Data on Stability of Analogous Compounds

Thermal Stability of Latanoprost and Travoprost in Solution

The following table summarizes the degradation rates of latanoprost and travoprost at different temperatures. This data suggests that thermal stress can lead to significant degradation.

CompoundTemperatureDegradation Rate (μg/mL/day)
Latanoprost27°CStable
Latanoprost37°C0.15
Latanoprost50°C0.29
Travoprost27°CStable
Travoprost37°CStable (with high variability)
Travoprost50°C0.46

Data from a study on the thermal stability of commercially available ophthalmic solutions.

pH Stability of Latanoprost in Aqueous Solution

Studies on latanoprost ophthalmic solutions have demonstrated the critical role of pH in its stability.

pHResidual Latanoprost after 28 days at 60°CResidual Latanoprost after 28 days at 70°C
4.5< 95%< 90%
5.0≥ 95%≥ 90%
6.25≥ 95%≥ 90%
6.7< 95%< 80%

Data adapted from a patent on stabilizing latanoprost solutions, indicating a stable pH range of 5.0 to 6.25.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber vials or cryovials protected from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay for Evaluating FP Receptor Antagonism

This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line expressing the FP receptor.

  • Cell Seeding:

    • Seed cells expressing the prostaglandin F2α (FP) receptor into a 96-well plate at a predetermined optimal density.

    • Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator to allow for attachment.

  • Compound Treatment (Antagonist):

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

    • Pre-incubate the cells with the antagonist for a sufficient time (e.g., 30-60 minutes) to allow for cellular uptake, hydrolysis, and receptor binding.

  • Agonist Stimulation:

    • Prepare a solution of an FP receptor agonist (e.g., prostaglandin F2α) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the agonist solution to the wells already containing the antagonist or vehicle.

  • Signal Detection:

    • Incubate for the appropriate time to allow for the agonist-induced response (e.g., calcium mobilization, inositol phosphate accumulation, or downstream signaling events).

    • Measure the signal using a suitable detection method (e.g., a fluorescent plate reader for calcium assays or a radioisotope counter for inositol phosphate assays).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the agonist response as a function of the antagonist concentration to determine the IC₅₀ of this compound.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α / AL 8810 FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: PGF2α / AL 8810 FP Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare AL 8810 Isopropyl Ester Stock pre_incubation Pre-incubate cells with This compound prep_stock->pre_incubation prep_cells Seed FP Receptor- Expressing Cells prep_cells->pre_incubation agonist_addition Add FP Receptor Agonist (e.g., PGF2α) pre_incubation->agonist_addition incubation Incubate for Signal Development agonist_addition->incubation read_plate Measure Signal (e.g., Fluorescence) incubation->read_plate analyze_data Calculate IC₅₀ and Analyze Results read_plate->analyze_data

Caption: Workflow for an FP Receptor Antagonist Assay.

Logical Troubleshooting Flow

Troubleshooting_Flow start No/Low Antagonist Activity Observed check_compound Verify Compound Integrity (Purity, Concentration) start->check_compound check_hydrolysis Confirm Cellular Esterase Activity start->check_hydrolysis check_assay Review Assay Conditions (Incubation, Concentrations) start->check_assay check_controls Analyze Controls (Vehicle, Agonist-only) start->check_controls solution_compound Prepare Fresh Stock Solution check_compound->solution_compound If degradation suspected solution_hydrolysis Use Active Acid (AL 8810) as Positive Control check_hydrolysis->solution_hydrolysis If prodrug activation is a concern solution_assay Optimize Incubation Time and Concentrations check_assay->solution_assay If conditions are suboptimal solution_controls Ensure Cell Health and Agonist Response check_controls->solution_controls If controls show poor results

Caption: Troubleshooting Logic for AL 8810 Experiments.

References

AL 8810 isopropyl ester experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AL 8810 isopropyl ester in their experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Solution
Inconsistent or no antagonist effect observed. Improper compound handling: this compound is a prodrug and must be hydrolyzed to its active form, AL 8810, by cellular esterases.- Ensure cells are viable and metabolically active. - Allow sufficient pre-incubation time for the ester to be cleaved. - Confirm the presence of esterase activity in your cell type.
Incorrect concentration: The effective concentration can vary between cell types and experimental conditions.- Perform a dose-response curve to determine the optimal concentration for your specific assay.[1] - Start with a concentration range of 1 µM to 10 µM, as these have been used effectively in previous studies.
Agonist concentration is too high: Excessive agonist concentration can overcome the competitive antagonism of AL 8810.- Titrate the agonist concentration to find the EC80 (the concentration that produces 80% of the maximal response) and use this for your antagonism experiments.
Compound degradation: Improper storage can lead to the degradation of the compound.- Store the stock solution at -20°C or -80°C as recommended by the supplier. - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment from the stock solution.
Unexpected agonist activity observed. Partial agonism: AL 8810 is a selective FP receptor antagonist but also exhibits weak partial agonist activity.[1]- This is an inherent property of the compound. The agonist effect is typically observed at concentrations around 200-300 nM.[2] - If you are trying to observe pure antagonism, ensure your experimental design can differentiate between partial agonism and the effects of a full agonist.
High background signal or off-target effects. Non-specific binding: At high concentrations, the compound may bind to other receptors or proteins.- Use the lowest effective concentration determined from your dose-response studies. - AL 8810 has been shown to be highly selective for the FP receptor and does not significantly inhibit TP, DP, EP2, or EP4 receptors at concentrations up to 10 µM.[1] - Include appropriate controls, such as cells that do not express the FP receptor.
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own effects on the cells.- Ensure the final solvent concentration in your assay is low (typically <0.1%) and consistent across all wells. - Include a vehicle control (cells treated with the solvent alone) in your experiments.
Difficulty dissolving the compound. Incorrect solvent: The compound has specific solubility properties.- For preparing stock solutions, use organic solvents such as ethanol, DMSO, or dimethyl formamide (DMF).[2] - AL 8810 (the active acid form) is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and ethanol, but has very low solubility in PBS (0.05 mg/ml).[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed by intracellular esterases to its active form, AL 8810. AL 8810 is a selective antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. It acts as a competitive antagonist, meaning it binds to the same site as the natural ligand (PGF2α) and blocks its action.[1] It is important to note that AL 8810 also possesses weak partial agonist activity.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a stock solution in an organic solvent such as DMSO or ethanol. For long-term storage, the stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For experiments, dilute the stock solution to the desired concentration in your cell culture medium or buffer immediately before use.

Q3: What is the difference between AL 8810 and this compound?

A3: this compound is the lipid-soluble, esterified prodrug form of AL 8810.[3] The isopropyl ester group increases the cell permeability of the compound. Once inside the cell, cellular esterases cleave the ester group, releasing the active carboxylic acid form, AL 8810, which then acts on the FP receptor.

Q4: What concentrations of this compound are typically used in cell-based assays?

A4: The optimal concentration will vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 1 µM to 10 µM. It is always best practice to perform a dose-response experiment to determine the most effective concentration for your specific system.

Q5: How can I be sure that the effects I'm seeing are specific to FP receptor antagonism?

A5: To confirm specificity, you should include several controls in your experiment:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve the this compound.

  • Positive Control: Use a known FP receptor agonist (e.g., fluprostenol) to stimulate the receptor.

  • Negative Control: If possible, use a cell line that does not express the FP receptor to check for off-target effects.

  • Rescue Experiment: After observing antagonism with AL 8810, try to overcome this effect by adding a very high concentration of the FP receptor agonist.

Quantitative Data Summary

The following table summarizes key quantitative data for AL 8810, the active form of this compound.

Parameter Cell Line Value Reference
EC50 (Agonist Potency) A7r5 rat thoracic aorta smooth muscle cells261 ± 44 nM[1]
Swiss mouse 3T3 fibroblasts186 ± 63 nM[1]
pA2 (Antagonist Parameter) A7r5 cells6.68 ± 0.23[1]
3T3 cells6.34 ± 0.09[1]
Ki (Inhibition Constant) A7r5 cells (against 100 nM fluprostenol)426 ± 63 nM[1]

Experimental Protocols

Protocol 1: In Vitro Assay for FP Receptor Antagonism

This protocol outlines a general procedure for assessing the antagonist activity of this compound in a cell-based assay that measures intracellular calcium mobilization, a downstream effect of FP receptor activation.

Materials:

  • Cells expressing the FP receptor (e.g., A7r5, Swiss 3T3)

  • Cell culture medium

  • This compound

  • FP receptor agonist (e.g., fluprostenol, PGF2α)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the FP receptor agonist in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound and the FP agonist in the assay buffer.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells with the assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Add the prepared dilutions of this compound to the respective wells.

    • Include a vehicle control (assay buffer with the same concentration of DMSO).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for the hydrolysis of the ester and binding of the antagonist.

  • Agonist Stimulation and Measurement:

    • Place the plate in the microplate reader.

    • Set the reader to measure fluorescence at the appropriate wavelengths for your chosen calcium indicator.

    • Establish a baseline fluorescence reading for each well.

    • Add the FP receptor agonist to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of this compound.

    • Determine the EC50 of the agonist and observe the rightward shift in the dose-response curve in the presence of the antagonist.

Visualizations

Signaling Pathway Diagram

FP_Receptor_Signaling PGF2a PGF2α (Agonist) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: PGF2α-FP Receptor Signaling and AL 8810 Inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed FP Receptor- Expressing Cells start->seed_cells dye_loading Load Cells with Calcium Indicator Dye seed_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells antagonist_incubation Pre-incubate with This compound wash_cells->antagonist_incubation agonist_addition Add FP Receptor Agonist antagonist_incubation->agonist_addition measure_fluorescence Measure Fluorescence (Calcium Mobilization) agonist_addition->measure_fluorescence data_analysis Analyze Data (Dose-Response Curves) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an FP Receptor Antagonism Assay.

Logical Relationship Diagram

Logical_Relationship prodrug This compound (Prodrug) esterase Cellular Esterases prodrug->esterase Hydrolysis active_drug AL 8810 (Active Antagonist) esterase->active_drug fp_receptor FP Receptor active_drug->fp_receptor Blocks biological_effect Inhibition of PGF2α-mediated Signaling fp_receptor->biological_effect

References

Addressing low signal-to-noise ratio in AL 8810 isopropyl ester calcium imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (SNR) and other issues during calcium imaging experiments using AL-8810 isopropyl ester.

Troubleshooting Guides

Low signal-to-noise ratio is a common challenge in calcium imaging. The following guides provide a structured approach to identifying and resolving the root cause of this issue, with specific considerations for experiments involving AL-8810.

Guide 1: Initial Signal Acquisition and Optimization

This guide addresses fundamental issues related to the calcium indicator and imaging setup.

Potential Issue Recommended Action Detailed Explanation
Poor Dye Loading 1. Optimize dye concentration (e.g., Fura-2 AM typically 1-4 µM).[1] 2. Adjust incubation time (15 minutes to 2 hours) and temperature (room temperature or 37°C).[1] 3. Ensure even plating of cells on appropriately coated coverslips to prevent detachment.[1] 4. Use a fresh working solution of the calcium indicator.Inadequate loading of the calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) into the cells is a primary cause of weak fluorescence signals. The optimal loading conditions can vary significantly between cell types.[1]
Phototoxicity and Photobleaching 1. Reduce the intensity of the excitation light using neutral density filters. 2. Minimize the duration of UV light exposure to less than 10-15 seconds per acquisition.[1] 3. Decrease the camera exposure time (ideally below 200ms).[1]Excessive illumination can damage cells, leading to altered calcium signaling and a decrease in fluorescence over time (photobleaching). This can manifest as a declining baseline and reduced signal amplitude.
Suboptimal Imaging Parameters 1. Adjust camera gain and exposure to maximize the signal without saturating the detector. For ratiometric dyes like Fura-2, ensure the image at 380 nm is bright but not saturated, while the 340 nm image is well below saturation in resting cells.[1][2] 2. Set appropriate background subtraction and threshold values in the imaging software to exclude non-cellular regions and reduce noise.[1]Incorrect camera and software settings can artificially lower the signal-to-noise ratio. Proper setup is crucial for distinguishing real calcium signals from background noise.
High Background Fluorescence 1. Ensure complete removal of extracellular dye by thorough washing after loading. 2. Use a physiological solution free of phenol red, which can increase background fluorescence.[1] 3. Consider using a quenching antibody for indicators that may leak into the extracellular space.[3]High background can be caused by residual extracellular dye, autofluorescence from the media or cells, or dye leakage. This elevates the baseline and reduces the apparent signal change.
Guide 2: AL-8810 and Vehicle-Specific Issues

This guide focuses on challenges that may arise specifically from the use of AL-8810 and its common solvent, DMSO.

Potential Issue Recommended Action Detailed Explanation
DMSO-Induced Artifacts 1. Use the lowest effective concentration of DMSO (ideally ≤ 0.1%). 2. Include a vehicle control (cells treated with the same concentration of DMSO as the AL-8810 group) in every experiment. 3. If DMSO interference is suspected, consider alternative solvents like ethanol or methanol, though their compatibility with AL-8810 and the experimental system must be verified.[4]Dimethyl sulfoxide (DMSO) can directly affect intracellular calcium levels and the fluorescence of some calcium indicators.[4][5] It has been shown to elevate intracellular Ca2+ and can quench the fluorescence of dyes like Fluo-4.[4][5]
AL-8810 Partial Agonism 1. Use the lowest concentration of AL-8810 that effectively antagonizes the PGF2α receptor in your system. 2. Characterize the dose-response of AL-8810 alone in your cells to identify the concentration range where it acts as an antagonist versus a partial agonist. 3. Ensure that the observed calcium signals are consistent with the expected antagonistic effect (i.e., a reduction in the agonist-induced response).AL-8810 is a selective antagonist at the prostaglandin F2α (FP) receptor but also exhibits weak partial agonist activity.[6] At higher concentrations, this partial agonism could potentially elicit a small calcium signal, which might be misinterpreted as noise or a low-level response.
Interaction with Calcium Indicators 1. Verify that the chosen calcium indicator is appropriate for the expected range of calcium concentrations in your experiment.[7] 2. Be aware that some chemical calcium indicators can have off-target effects, such as inhibiting the Na,K-ATPase, which could indirectly affect calcium homeostasis.[8]While no direct interactions between AL-8810 and common calcium indicators are widely reported, it is important to consider the potential for unforeseen chemical or biological interactions that could alter dye performance.

Frequently Asked Questions (FAQs)

Q1: What is AL-8810 and how does it affect intracellular calcium?

A1: AL-8810 is a selective antagonist of the prostaglandin F2α (FP) receptor.[6][9] The FP receptor is a G-protein coupled receptor that, when activated by its natural ligand PGF2α, typically stimulates the phospholipase C (PLC) pathway.[6] This leads to the production of inositol trisphosphate (IP3), which in turn binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm and an increase in intracellular calcium concentration. As an antagonist, AL-8810 blocks the binding of PGF2α or other FP receptor agonists, thereby preventing this downstream calcium mobilization.[6]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Blocks PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Caption: AL-8810 antagonism of the PGF2α signaling pathway.

Q2: My baseline fluorescence is very high and noisy, even before adding any agonist. What could be the cause?

A2: A high and noisy baseline can stem from several factors:

  • Dye Extrusion: Some cells actively pump out calcium indicators. If this occurs, the extruded dye encounters the high calcium concentration of the extracellular medium, leading to a strong, stable fluorescence signal that can mask the intracellular signal.[10]

  • Incomplete Dye Hydrolysis: Acetoxymethyl (AM) esters of calcium dyes must be cleaved by intracellular esterases to become active and calcium-sensitive. Incomplete hydrolysis can result in a population of dye molecules that do not respond to calcium, contributing to a high, non-responsive background.

  • Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to dysregulated calcium homeostasis and elevated resting calcium levels.

  • Solvent Effects: If you are using DMSO as a solvent for AL-8810, be aware that DMSO itself can elevate intracellular calcium levels, potentially contributing to a higher baseline.[5]

Q3: The fluorescence signal decreases over the course of my experiment. How can I prevent this?

A3: A decreasing signal is often due to photobleaching or dye leakage. To mitigate this:

  • Reduce Excitation Light: Use the lowest possible light intensity that still provides a detectable signal.

  • Minimize Exposure: Limit the time cells are exposed to the excitation light by using the shortest possible exposure times and acquiring images only when necessary.

  • Use Antifade Reagents: In fixed-cell imaging, antifade reagents can be used. For live-cell imaging, ensuring a healthy physiological buffer can help.

  • Consider Dye Leakage Inhibitors: Compounds like probenecid can be used to inhibit organic anion transporters that may be responsible for pumping the dye out of the cells.[11] However, be aware that these inhibitors can have their own off-target effects.[11]

Q4: I am not seeing any effect of AL-8810 in my experiment. What should I check?

A4: If AL-8810 is not producing the expected antagonistic effect, consider the following:

  • AL-8810 Concentration: Ensure you are using a concentration of AL-8810 that is sufficient to antagonize the FP receptor in your specific cell type and with the concentration of agonist you are using.

  • Agonist Specificity: Confirm that the agonist you are using is indeed acting through the FP receptor. If the agonist acts on multiple receptor types, you may still observe a calcium response even with FP receptor blockade.

  • AL-8810 Stability: Ensure that your stock solution of AL-8810 is properly stored and has not degraded.

  • Experimental Workflow: Review your experimental protocol to ensure that AL-8810 is pre-incubated with the cells for a sufficient amount of time before the addition of the agonist.

troubleshooting_workflow start Low SNR in AL-8810 Calcium Imaging check_signal Is there a detectable fluorescence signal? start->check_signal check_baseline Is the baseline stable and at a low level? check_signal->check_baseline Yes Troubleshoot Dye Loading\n& Imaging Parameters Troubleshoot Dye Loading & Imaging Parameters check_signal->Troubleshoot Dye Loading\n& Imaging Parameters No check_response Is there a response to the agonist? check_baseline->check_response Yes Check for High Background,\nDye Leakage, or Phototoxicity Check for High Background, Dye Leakage, or Phototoxicity check_baseline->Check for High Background,\nDye Leakage, or Phototoxicity No check_antagonism Does AL-8810 reduce the agonist response? check_response->check_antagonism Yes Verify Agonist Activity\n& Cell Health Verify Agonist Activity & Cell Health check_response->Verify Agonist Activity\n& Cell Health No end_ok Experiment Successful check_antagonism->end_ok Yes Verify AL-8810 Concentration,\nActivity, and Vehicle Effects Verify AL-8810 Concentration, Activity, and Vehicle Effects check_antagonism->Verify AL-8810 Concentration,\nActivity, and Vehicle Effects No end_fail Further Investigation Needed Troubleshoot Dye Loading\n& Imaging Parameters->end_fail Check for High Background,\nDye Leakage, or Phototoxicity->end_fail Verify Agonist Activity\n& Cell Health->end_fail Verify AL-8810 Concentration,\nActivity, and Vehicle Effects->end_fail

Caption: A logical workflow for troubleshooting low SNR in AL-8810 experiments.

Experimental Protocols

General Protocol for Calcium Imaging using Fura-2 AM

This protocol provides a general framework. Optimal conditions for dye loading and concentrations should be determined empirically for each cell type.

  • Cell Preparation: Plate cells on #1 glass coverslips coated with an appropriate cellular adhesive (e.g., poly-L-lysine) to ensure they are well-adhered.

  • Fura-2 AM Loading Solution:

    • Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.[1] This stock can be stored at -20°C, protected from light and moisture.[1][2]

    • On the day of the experiment, dilute the Fura-2 AM stock in a physiological buffer (e.g., HBSS or DMEM without phenol red) to a final working concentration of 1-4 µM.[1]

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at room temperature or 37°C.[2]

  • Washing:

    • After loading, wash the cells 2-3 times with the physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[2]

  • Imaging:

    • Mount the coverslip onto the imaging chamber of a fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with physiological buffer.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • To assess the effect of AL-8810, pre-incubate the cells with the desired concentration of AL-8810 for a sufficient period before stimulating with an FP receptor agonist.

    • Add the FP receptor agonist and continue to record the fluorescence changes.

    • At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using an ionophore like ionomycin in calcium-free (with EGTA) and calcium-saturating solutions, respectively.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for AL-8810, which are important for experimental design.

Parameter Value Cell Line Reference
EC50 (Agonist Potency) 261 ± 44 nMA7r5 rat thoracic aorta smooth muscle cells[6]
EC50 (Agonist Potency) 186 ± 63 nMSwiss mouse 3T3 fibroblasts[6]
Emax (Relative Efficacy) 19%A7r5 cells (relative to cloprostenol)[6]
Emax (Relative Efficacy) 23%3T3 fibroblasts (relative to cloprostenol)[6]
pA2 (Antagonist Potency) 6.68 ± 0.23A7r5 cells (against fluprostenol)[6]
pA2 (Antagonist Potency) 6.34 ± 0.093T3 fibroblasts (against fluprostenol)[6]
Ki (Inhibition Constant) 426 ± 63 nMA7r5 cells (against 100 nM fluprostenol)[6]

References

How to minimize variability in AL 8810 isopropyl ester in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving AL-8810 isopropyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Handling

Q1: How should I prepare a stock solution of AL-8810 isopropyl ester?

A1: AL-8810 isopropyl ester is a lipid-soluble prodrug.[1] For initial stock solutions, organic solvents are recommended. Based on data for the analogous methyl ester, solvents such as ethanol (up to 50 mg/mL), DMSO (up to 25 mg/mL), and DMF (up to 30 mg/mL) are suitable.[2] When preparing, it is advisable to warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[3] Stock solutions should be stored at -20°C for long-term stability.[2]

Q2: What is the best vehicle for in vivo ophthalmic administration of AL-8810 isopropyl ester?

A2: The choice of vehicle is critical for minimizing variability. Since AL-8810 isopropyl ester is lipophilic, an aqueous solution may not be optimal due to poor solubility and potential for hydrolysis of the ester bond.[4][5] Common strategies for formulating poorly water-soluble prostaglandin analogs include:

  • Emulsions: Oil-in-water emulsions can enhance the solubility and stability of lipophilic compounds.[6]

  • Surfactant-based micellar solutions: Non-ionic surfactants like Polysorbate 80 or macrogolglycerol hydroxystearate 40 can be used to solubilize the compound.[7][8][9]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to improve their solubility and stability in aqueous solutions.[4]

For preclinical studies, a common approach for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline, keeping the DMSO concentration low (typically below 10%) to avoid toxicity.[10] A vehicle tolerability study is essential to ensure the chosen vehicle does not cause ocular irritation.[11]

Q3: My AL-8810 isopropyl ester formulation appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. This can be a major source of variability in dosing.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the formulation and sonicate to try and redissolve the compound.

    • Check Solvent/Vehicle Compatibility: Ensure the concentration of AL-8810 isopropyl ester is not above its solubility limit in the chosen vehicle. You may need to adjust the formulation by increasing the concentration of the solubilizing agent (e.g., surfactant, co-solvent).

    • pH Adjustment: The stability of the isopropyl ester is pH-dependent. For other prostaglandin analogs, a slightly acidic pH (around 6.0) can improve stability by reducing the rate of hydrolysis.[5]

    • Fresh Preparation: Prepare fresh formulations before each experiment to minimize the risk of degradation and precipitation over time.

In Vivo Study Design & Execution

Q4: What are the key sources of variability in in vivo ophthalmic studies with AL-8810 isopropyl ester?

A4: Variability in topical ophthalmic studies can arise from several factors:

  • Formulation Instability: Hydrolysis of the isopropyl ester to the active acid (AL-8810) can occur in aqueous environments, altering the effective dose delivered to the cornea.[5]

  • Inaccurate Dosing: The small volume of the eye's cul-de-sac can lead to overflow and inconsistent dosing if not administered carefully.[12]

  • Animal-related Factors: Natural defense mechanisms like blinking and tear turnover can rapidly clear the drug from the ocular surface.[13] Individual differences in corneal permeability and enzyme activity (esterases) can also contribute to variability.[14]

  • Environmental Factors: Anesthesia can affect tear production and drug absorption.[15]

Q5: How can I minimize variability in my experimental results?

A5: To minimize variability, consider the following:

  • Consistent Formulation: Use a well-characterized and stable formulation for all animals in a study. Prepare it fresh if stability is a concern.

  • Precise Dosing Technique: Use a calibrated micropipette to deliver a consistent, small volume (e.g., 5-10 µL for mice/rats, 20-30 µL for rabbits) to the center of the cornea, avoiding contact with the eyelids.[16]

  • Standardized Procedures: Ensure all experimental procedures, including animal handling, anesthesia, and time of day for dosing and measurements, are consistent across all groups.[11]

  • Acclimatization: Allow animals to acclimatize to the experimental environment to reduce stress-induced physiological changes.

  • Appropriate Animal Model: While rabbits are commonly used for ocular irritation studies, monkeys are often better for efficacy studies of prostaglandin analogs as rabbits can be insensitive to their IOP-lowering effects.[16][17]

Q6: I am not observing the expected antagonist effect of AL-8810 isopropyl ester. What could be the reason?

A6: A lack of expected antagonist effect could be due to several factors:

  • Insufficient Dose: The concentration of AL-8810 isopropyl ester may be too low to effectively compete with the agonist at the FP receptor. A dose-response study may be necessary to determine the optimal concentration.[18]

  • Poor Bioavailability: The formulation may not be effectively delivering the compound across the cornea. Consider reformulating to enhance penetration.

  • Rapid Metabolism: The isopropyl ester may be rapidly hydrolyzed to the active form, which is then quickly cleared from the target tissue.

  • Experimental Design: Ensure that the timing of AL-8810 isopropyl ester administration relative to the agonist is appropriate to see an antagonist effect. Pre-treatment with the antagonist is typically required.

Data Presentation

Physicochemical Properties of AL-8810 and its Methyl Ester Analog

Note: Data for AL-8810 isopropyl ester is not publicly available. The following tables provide data for the parent compound (AL-8810) and its methyl ester as a reference. Researchers should perform their own characterization for the isopropyl ester.

Table 1: Properties of AL-8810

PropertyValueReference
CAS Number246246-19-5[3]
Molecular FormulaC₂₄H₃₁FO₄[19]
Molecular Weight402.5 g/mol [19]
DescriptionA selective antagonist of the prostaglandin F2α (FP) receptor.[3]

Table 2: Solubility of AL-8810 Methyl Ester

SolventApproximate SolubilityReference
Ethanol50 mg/mL[2]
DMSO25 mg/mL[2]
DMF30 mg/mL[2]
PBS (pH 7.2)0.5 mg/mL[2]

Experimental Protocols

Protocol 1: General Ocular Irritation Study in Rabbits

This is a general protocol and should be adapted based on specific experimental goals and institutional guidelines.

  • Animal Model: Adult New Zealand White rabbits.

  • Housing: Single-housed in a controlled environment with a 12-hour light/dark cycle.

  • Formulation Preparation: Prepare the AL-8810 isopropyl ester formulation and the vehicle control under sterile conditions. Ensure the formulation is homogenous and free of precipitates.

  • Dosing:

    • Instill a single, 30 µL drop of the test or vehicle formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

    • Observe the animals continuously for the first hour after dosing.

  • Ocular Examination:

    • Examine the eyes for any signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours post-instillation.

    • Use a standardized scoring system (e.g., Draize test) to quantify ocular lesions.

  • Data Analysis: Compare the irritation scores between the treated and control groups.

Protocol 2: In Vivo Efficacy Model (Intraocular Pressure Reduction Antagonism)

This protocol is conceptual and based on studies with other prostaglandin analogs. It will require optimization.

  • Animal Model: Cynomolgus monkeys (known to be responsive to prostaglandin analogs for IOP).[16]

  • Baseline IOP Measurement: Acclimatize the animals and measure baseline intraocular pressure (IOP) using a tonometer at a consistent time of day.

  • Antagonist Administration: Topically administer a defined volume (e.g., 20 µL) of the AL-8810 isopropyl ester formulation to one eye.

  • Agonist Administration: At a predetermined time after antagonist administration (e.g., 30-60 minutes), topically administer a known FP receptor agonist (e.g., latanoprost) to the same eye.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after agonist administration.

  • Control Groups: Include groups treated with vehicle only, agonist only, and antagonist only to properly assess the antagonist effect.

  • Data Analysis: Compare the IOP changes from baseline in the antagonist + agonist group to the agonist-only group to determine the extent of antagonism.

Visualizations

G AL-8810 Isopropyl Ester In Vivo Workflow cluster_0 Preparation cluster_1 Administration cluster_2 In-Life Phase cluster_3 Data Collection & Analysis prep Formulation Preparation (Vehicle Selection, Solubilization) qc Quality Control (Homogeneity, pH, Sterility) prep->qc dosing Topical Instillation (Controlled Volume) qc->dosing hydrolysis Corneal Hydrolysis (Esterases) dosing->hydrolysis absorption Corneal Penetration hydrolysis->absorption action FP Receptor Antagonism absorption->action clearance Ocular Clearance action->clearance endpoints Measure Endpoints (e.g., IOP, Inflammation Score) action->endpoints analysis Statistical Analysis endpoints->analysis

Caption: Workflow for in vivo studies with AL-8810 isopropyl ester.

G FP Receptor Signaling & Antagonism PGF2a PGF2α or Agonist FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC Response Cellular Response (e.g., IOP Regulation) Ca_release->Response PKC->Response AL8810 AL-8810 (Active Form) AL8810->FP_receptor Competitively Blocks

Caption: AL-8810 competitively antagonizes the FP receptor signaling pathway.

References

Potential artifacts in AL 8810 isopropyl ester immunofluorescence staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AL-8810 isopropyl ester in experiments involving immunofluorescence (IF) staining. The content is designed to help identify and resolve potential artifacts and ambiguous results.

Section 1: FAQs on AL-8810 and Immunofluorescence

This section addresses specific questions that may arise when using AL-8810, a prostaglandin F2α (PGF2α) analog and selective FP receptor antagonist, prior to immunofluorescence analysis.[1][2][3]

Q1: What is AL-8810 and what is its function in a typical experiment?

A: AL-8810 is a selective antagonist for the prostaglandin F2α (FP) receptor.[1][2] In a research context, it is used to block the signaling pathway activated by PGF2α or its agonists. By treating cells with AL-8810, researchers can investigate the specific roles of FP receptor activation in various cellular processes, such as smooth muscle contraction or intracellular calcium mobilization.[3][4] Your subsequent immunofluorescence experiment would then be used to visualize how this blockade affects the expression level, localization, or post-translational modification of your protein of interest.

Q2: Can the AL-8810 compound itself cause staining artifacts?

A: It is unlikely that AL-8810 itself, as a small molecule, would directly cause common immunofluorescence artifacts like non-specific binding of antibodies or high background fluorescence. These issues are more commonly related to the staining protocol itself, such as fixation, permeabilization, antibody concentrations, or washing steps.[5][6] However, the biological effects of AL-8810 treatment could be misinterpreted as artifacts. For example, a genuine change in protein localization due to FP receptor blockade might look like an unexpected staining pattern.

Q3: After AL-8810 treatment, I see a significant decrease in the fluorescent signal for my target protein. Is this an artifact?

A: This could be a true biological result rather than an artifact. Since AL-8810 blocks FP receptor signaling, it might lead to a downstream decrease in the expression of your target protein. To verify this, consider the following:

  • Confirm Protein Expression: Use a different method, such as Western Blotting, to quantify the total protein levels in AL-8810-treated vs. untreated cells.[7]

  • Run Proper Controls: Ensure your experiment includes an untreated control, a vehicle control (the solvent for AL-8810, e.g., DMSO), and a positive control for the staining itself.[8]

  • Review Staining Protocol: If protein levels are unchanged in the Western Blot, the issue may lie with the staining protocol. Refer to the troubleshooting guide below for "Weak or No Signal".[9][10]

Q4: The cellular localization of my protein of interest appears different after AL-8810 treatment. How can I be sure this is a real effect?

A: A change in protein localization is a plausible outcome of blocking a signaling pathway. To differentiate a genuine biological event from a protocol-induced artifact, it is crucial to maintain consistency.

  • Consistent Protocols: Use the exact same fixation, permeabilization, and staining protocol for all experimental conditions (untreated, vehicle, and AL-8810 treated). Altering fixation can significantly impact epitope accessibility and apparent localization.[11][12]

  • High-Quality Imaging: Acquire images with consistent microscope settings (e.g., laser power, exposure time) across all samples to ensure the observed differences are not due to imaging variability.

  • Negative Controls: Include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody that could be misinterpreted as a specific signal in a new location.[13]

Section 2: General Immunofluorescence Troubleshooting Guide

This guide provides solutions to common problems encountered during immunofluorescence experiments.

Table 1: Common Immunofluorescence Issues and Solutions
Problem Potential Cause Recommended Solution
Weak or No Signal Antibody Concentration Too Low: Primary or secondary antibody is too dilute.Increase the antibody concentration or incubate longer (e.g., overnight at 4°C).[14]
Improper Antibody Storage: Antibody has lost activity due to repeated freeze-thaw cycles or incorrect storage temperature.Use a new, properly stored aliquot of the antibody. Always store antibodies according to the manufacturer's instructions.[14]
Epitope Masking by Fixation: The fixation process has chemically modified the protein, hiding the antibody's binding site.Try a different fixation method (e.g., methanol instead of paraformaldehyde) or perform an antigen retrieval step.[10][14]
Inadequate Permeabilization: For intracellular targets, the antibody cannot pass through the cell membrane.Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time.[15]
Photobleaching: The fluorophore has been damaged by excessive exposure to light.Minimize light exposure during imaging and store slides in the dark. Use an anti-fade mounting medium.[9][15]
High Background Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.Titrate the antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.[11]
Insufficient Blocking: Non-specific sites on the sample are not adequately blocked, leading to antibody binding.Increase the blocking incubation time (e.g., to 1 hour) and use serum from the same species as the secondary antibody.[15]
Inadequate Washing: Unbound antibodies are not sufficiently washed away.Increase the number and duration of washing steps. Use a buffer containing a mild detergent like Tween-20.[11][15]
Autofluorescence: The cells or tissue have natural fluorescence that obscures the signal.Use a different fixative (e.g., fresh paraformaldehyde) or treat with a quenching agent like sodium borohydride.[15]
Non-Specific Staining Secondary Antibody Cross-Reactivity: The secondary antibody is binding to unintended targets.Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.[14]
Fc Receptor Binding: Antibodies are binding non-specifically to Fc receptors on the cell surface.Block with normal serum from the host species of the secondary antibody.
Sample Drying: The sample dried out at some point during the staining process, causing artifacts.Keep the sample moist at all times and use a humidified chamber for incubations.[5][15]

Section 3: Experimental Protocols and Workflows

Standard Protocol for Indirect Immunofluorescence

This protocol provides a general framework. Incubation times and reagent concentrations should be optimized for your specific cell type and antibodies.

  • Sample Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Experimental Treatment: Treat cells with AL-8810, vehicle, or media alone for the desired time.

  • Fixation:

    • Aspirate media and wash cells gently with 1X Phosphate Buffered Saline (PBS).

    • Add 4% paraformaldehyde (PFA) in PBS and incubate for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[16]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% Normal Goat Serum and 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature in a humidified chamber.[17]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the samples with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[18]

  • Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.[18]

  • Final Washes:

    • Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize with a fluorescence or confocal microscope using the appropriate filters and settings. Store slides at 4°C in the dark.

Section 4: Visual Diagrams

Signaling Pathway and Experimental Workflow

AL8810_Mechanism AL-8810 Mechanism of Action cluster_membrane Cell Membrane FP_receptor FP Receptor PLC Phospholipase C (PLC) Activation FP_receptor->PLC PGF2a PGF2α (Agonist) PGF2a->FP_receptor Binds & Activates AL8810 AL-8810 (Antagonist) AL8810->FP_receptor Binds & Blocks Downstream Downstream Effects (e.g., Ca²⁺ release, protein expression changes) PLC->Downstream

Caption: AL-8810 competitively blocks the FP receptor, preventing PGF2α-mediated signaling.

IF_Workflow Indirect Immunofluorescence Workflow node_fix 1. Fixation (e.g., 4% PFA) node_perm 2. Permeabilization (e.g., Triton X-100) node_fix->node_perm node_block 3. Blocking (e.g., Normal Serum) node_perm->node_block node_primary 4. Primary Antibody Incubation node_block->node_primary node_secondary 5. Secondary Antibody (Fluorophore-conjugated) node_primary->node_secondary node_mount 6. Mount & Counterstain (e.g., DAPI) node_secondary->node_mount node_image 7. Imaging node_mount->node_image

Caption: Key steps of a standard indirect immunofluorescence staining protocol.

Troubleshooting_Logic Troubleshooting Logic: Weak or No Signal start Problem: Weak or No Signal check_controls Are controls (positive/negative) working correctly? start->check_controls controls_no Troubleshoot Core Protocol: - Reagent Integrity - Microscope Settings check_controls->controls_no No controls_yes Problem is specific to the target antibody/protein check_controls->controls_yes Yes check_ab Is the primary antibody validated for IF? controls_yes->check_ab ab_no Use a validated antibody. Confirm with Western Blot. check_ab->ab_no No optimize Optimize Protocol: - Antibody Titration - Antigen Retrieval - Different Fixation check_ab->optimize Yes

Caption: A decision tree for diagnosing the cause of a weak or absent fluorescent signal.

References

Validation & Comparative

A Comparative Guide to AL-8810 Isopropyl Ester and Latanoprost in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of AL-8810 isopropyl ester and latanoprost, two critical tool compounds in the study of glaucoma. While both molecules interact with the prostaglandin F (FP) receptor, their opposing mechanisms of action dictate their distinct roles in research. Latanoprost, a selective FP receptor agonist, is a potent intraocular pressure (IOP)-lowering agent. In contrast, AL-8810 isopropyl ester is a selective FP receptor antagonist, primarily utilized to block the effects of FP receptor agonists like latanoprost, thereby elucidating the specific pathways involved in their therapeutic action.

At a Glance: Key Differences

FeatureAL-8810 Isopropyl EsterLatanoprost
Primary Function FP Receptor AntagonistFP Receptor Agonist
Effect on IOP Blocks the IOP-lowering effect of FP agonistsReduces Intraocular Pressure (IOP)
Primary Research Use Investigating FP receptor signaling and validating the mechanism of FP agonistsModeling glaucoma treatment and studying IOP reduction pathways

Quantitative Data Comparison

The following tables summarize the available quantitative data for AL-8810 isopropyl ester and latanoprost, focusing on their interaction with the FP receptor and their effects in preclinical glaucoma models.

In Vitro Receptor Pharmacology

This table presents the binding affinity (Ki) and functional potency (EC50 for agonists, Ki or pA2 for antagonists) of the active forms of AL-8810 and latanoprost at the FP receptor.

ParameterAL-8810Latanoprost Acid
Binding Affinity (Ki) 200 ± 60 nM (mouse 3T3 cells)[1][2][3]98 nM[4]
400 ± 100 nM (rat A7r5 cells)[1][2][3]
Functional Antagonism (Ki) 426 ± 63 nM (vs. fluprostenol in A7r5 cells)[5]N/A
Functional Antagonism (pA2) 6.68 ± 0.23 (A7r5 cells)[5]N/A
6.34 ± 0.09 (3T3 cells)[5]N/A
Functional Agonism (EC50) 261 ± 44 nM (weak partial agonist in A7r5 cells)[5]13 nM (PI turnover, bovine iris sphincter)[6]
186 ± 63 nM (weak partial agonist in 3T3 cells)[5]32-124 nM (PI turnover, various cells)[4]
59 nM (MAP kinase phosphorylation, bovine iris sphincter)[6]
828 nM (Contraction, bovine iris sphincter)[6]

N/A: Not Applicable

In Vivo Performance in Glaucoma Research Models

Direct comparative in vivo studies quantifying the standalone effect of AL-8810 on IOP are limited due to its nature as an antagonist. The primary in vivo application of AL-8810 is to counteract the effects of FP receptor agonists.

ParameterAL-8810 Isopropyl EsterLatanoprost (0.005%)Model System
Effect on IOP Minimal to no standalone effect on IOP.[7] Effectively blocks the IOP-lowering effect of latanoprost.[7] 20% reduction from baseline on day 5.[8]Glaucomatous Monkey Eyes[8]
24% mean daily reduction.[9][10]Normotensive Albino Rabbits[9][10]
~20% reduction from baseline.[11]Normotensive Wistar Rats[11]
17-19% reduction in diurnal IOP.[12]Normal Tension Glaucoma Patients[12]
28% mean reduction from baseline.[13]Open-Angle Glaucoma Patients[13]
Effect on Aqueous Humor Outflow Expected to antagonize the latanoprost-induced increase in uveoscleral outflow.Primarily increases uveoscleral outflow.[14][15]Various Models

Mechanism of Action and Signaling Pathways

Latanoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[14] Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[14][16] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral outflow pathway initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[15] This is achieved through the upregulation of matrix metalloproteinases (MMPs), which results in reduced hydraulic resistance and increased aqueous humor outflow, thereby lowering intraocular pressure.[15]

AL-8810 is a selective antagonist of the FP receptor.[5] It competitively binds to the FP receptor, preventing the binding and subsequent signaling of FP receptor agonists like latanoprost acid.[5] While some studies indicate it may have very weak partial agonist activity at high concentrations, its predominant effect in research models is the blockade of FP receptor-mediated signaling.[5]

latanoprost_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds & Activates G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Gene_Expression ↑ Gene Expression (e.g., c-Fos) MAPK_Pathway->Gene_Expression MMPs ↑ MMPs Synthesis & Activity Gene_Expression->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Latanoprost Signaling Pathway for IOP Reduction.

al8810_interaction cluster_membrane Cell Membrane cluster_effect Physiological Effect Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor AL8810 AL-8810 AL8810->FP_Receptor Competitively Binds & Blocks Signaling_Blocked Downstream Signaling Blocked FP_Receptor->Signaling_Blocked No_Outflow_Increase No Increase in Uveoscleral Outflow Signaling_Blocked->No_Outflow_Increase No_IOP_Reduction No IOP Reduction No_Outflow_Increase->No_IOP_Reduction iop_measurement_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Selection Select Rabbit Model (Normotensive or Glaucomatous) Acclimatization Acclimatize Animals (≥ 1 week) Animal_Selection->Acclimatization Baseline_IOP Measure Baseline IOP (Multiple days) Acclimatization->Baseline_IOP Drug_Admin Administer Topical Dose (e.g., Latanoprost or Vehicle) Baseline_IOP->Drug_Admin IOP_Measurement Measure IOP at Timed Intervals (e.g., 1, 2, 4, 6, 8, 12 hrs) Drug_Admin->IOP_Measurement Calculate_Change Calculate ΔIOP from Baseline IOP_Measurement->Calculate_Change Compare_Groups Compare Treated vs. Control Calculate_Change->Compare_Groups Results Determine IOP-Lowering Efficacy Compare_Groups->Results

References

A Comparative Guide to FP Receptor Antagonists: AL-8810 Isopropyl Ester vs. AL-3138

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G-protein coupled receptor that mediates a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation.[1][2] As a therapeutic target, the development of selective FP receptor antagonists is of significant interest. This guide provides a detailed comparison of two prominent fluorinated PGF2α analogues, AL-8810 and AL-3138, focusing on their pharmacological properties and the experimental data that define them.

Overview of AL-8810 and AL-3138

AL-8810 and AL-3138 are both analogues of PGF2α that have been developed as antagonists of the FP receptor.[3] A key distinction between them lies in their mechanism of action. AL-8810 acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand PGF2α and increasing concentrations of AL-8810 can be overcome by increasing concentrations of the agonist.[4][5] In contrast, AL-3138 is described as a non-competitive antagonist.[3] Both compounds exhibit partial agonist activity at the FP receptor, though with low efficacy.[4][6]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key pharmacological parameters of AL-8810 and AL-3138 based on published experimental data. These values provide a quantitative basis for comparing their potency and selectivity as FP receptor antagonists.

Table 1: Antagonist Potency at the FP Receptor

CompoundCell LineAssayParameterValue (nM)Reference
AL-8810 A7r5 (rat aorta smooth muscle)Phosphoinositide TurnoverKi426 ± 63[4]
A7r5 (rat aorta smooth muscle)Phosphoinositide TurnoverpA26.68 ± 0.23[4]
Swiss 3T3 (mouse fibroblast)Phosphoinositide TurnoverpA26.34 ± 0.09[4]
A7r5 (rat aorta smooth muscle)Phosphoinositide TurnoverKi400-500[7]
Swiss 3T3 (mouse fibroblast)Phosphoinositide TurnoverKi400-500[7]
AL-3138 A7r5 (rat aorta smooth muscle)Phosphoinositide TurnoverKi296 ± 17[6]
A7r5 (rat aorta smooth muscle)Phosphoinositide TurnoverKb182 ± 44[6]
FP Receptor (radioligand binding)[3H]PGF2α CompetitionIC50312 ± 95[6]

Table 2: Partial Agonist Activity at the FP Receptor

CompoundCell LineParameterValue (nM)Emax (% relative to full agonist)Reference
AL-8810 A7r5 (rat aorta smooth muscle)EC50261 ± 4419% (vs. cloprostenol)[4]
Swiss 3T3 (mouse fibroblast)EC50186 ± 6323% (vs. cloprostenol)[4]
AL-3138 A7r5 (rat aorta smooth muscle)EC5072.2 ± 17.937%[6]
Swiss 3T3 (mouse fibroblast)EC5020.5 ± 2.833%[6]

Table 3: Selectivity Profile

CompoundConcentrationProstanoid Receptors with No Significant InhibitionReference
AL-8810 10 µMTP, DP, EP2, EP4[4]
AL-3138 -EP2, EP4, DP, TP[6]

Experimental Protocols

The data presented above were generated using established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Phosphoinositide Turnover Assay

This assay is a functional measure of Gq-protein coupled receptor activation, such as the FP receptor. Activation of the FP receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is then quantified.

Methodology:

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluence in appropriate growth media.

  • Radiolabeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

  • Antagonist/Agonist Incubation:

    • For antagonist activity, cells are pre-incubated with varying concentrations of the antagonist (e.g., AL-8810 or AL-3138) for a specified time.

    • A potent and selective FP receptor agonist (e.g., fluprostenol) is then added at a fixed concentration and incubated for a further period.

    • For partial agonist activity, cells are incubated with varying concentrations of the test compound alone.

  • Extraction of Inositol Phosphates: The incubation is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is separated.

  • Chromatographic Separation: The total inositol phosphates are separated from free myo-[3H]inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine parameters such as EC50, IC50, Ki, and pA2 values. For Schild analysis to determine the pA2 value for a competitive antagonist, agonist concentration-response curves are generated in the presence of increasing concentrations of the antagonist.

Radioligand Binding Assay

This assay directly measures the ability of a compound to bind to the FP receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source (e.g., cultured cells or tissues).

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) and varying concentrations of the unlabeled competitor compound (e.g., AL-3138).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Canonical FP receptor signaling pathway via Gq coupling.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A7r5, 3T3) Radiolabeling 2. Radiolabeling with [³H]myo-inositol Cell_Culture->Radiolabeling Antagonist_Incubation 3. Pre-incubate with Antagonist (AL-8810/AL-3138) Radiolabeling->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with FP Agonist (Fluprostenol) Antagonist_Incubation->Agonist_Stimulation Extraction 5. Extract Inositol Phosphates (IPs) Agonist_Stimulation->Extraction Separation 6. Separate IPs by Anion-Exchange Chromatography Extraction->Separation Quantification 7. Quantify [³H]-IPs via Liquid Scintillation Separation->Quantification Data_Analysis 8. Data Analysis (IC₅₀, Kᵢ, pA₂) Quantification->Data_Analysis

References

AL 8810 Isopropyl Ester: A Comparative Analysis of its Selectivity for the FP Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AL 8810 isopropyl ester's selectivity for the prostaglandin F (FP) receptor against other notable FP receptor ligands. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

AL 8810 is recognized as a potent and selective antagonist for the FP receptor.[1][2] While primarily characterized by its antagonist properties, it also demonstrates weak partial agonist activity.[3][4] Its utility as a pharmacological tool is underscored by its minimal interaction with other prostanoid receptors, including DP, EP2, and EP4.[3]

Comparative Selectivity Profile

To objectively assess the selectivity of AL 8810, its binding affinity (Ki) and functional potency (EC50) are compared with other well-established FP receptor agonists. The following table summarizes the available quantitative data.

CompoundReceptorActionKi (nM)EC50 (nM)Cell Line/Assay Condition
AL 8810 FP Antagonist/Weak Partial Agonist 426 ± 63 261 ± 44 (agonist) A7r5 cells (antagonist Ki); A7r5 cells (agonist EC50) [3]
200 ± 60 186 ± 63 (agonist) Mouse 3T3 cells (antagonist Ki); 3T3 fibroblasts (agonist EC50) [1][3]
400 ± 100 Rat A7r5 cells (antagonist Ki) [1]
Travoprost acidFPAgonist35 ± 51.4 - 3.6Human ciliary muscle and trabecular meshwork cells[5]
DP52,000Receptor binding assays[5]
EP19,540Receptor binding assays[5]
EP33,501Receptor binding assays[5]
EP441,000Receptor binding assays[5]
IP>90,000Receptor binding assays[5]
TP121,000Receptor binding assays[5]
Latanoprost acidFPAgonist9832 - 124Receptor binding and functional assays[5][6]
EP1119Functional assays[5]
Bimatoprost acidFPAgonist832.8 - 3.8Receptor binding and functional assays in most cells[5]
EP1952.7Receptor binding and functional assays[5]
EP3387Receptor binding assays[5]
FluprostenolFPAgonist3 - 4Mouse FP receptor binding[7]
Prostaglandin F2α (PGF2α)FPAgonist3 - 4Mouse FP receptor binding[7]

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro receptor binding and functional assays. A general overview of the protocols for these key experiments is provided below.

Radioligand Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor.[8][9] Competitive binding assays, in particular, are used to determine the inhibition constant (Ki) of a test compound.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., FP receptor) are isolated.

  • Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (e.g., AL 8810).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically through filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Cell Membrane Preparation (with FP receptors) incubate Incubation with Radioligand and Test Compound (AL 8810) prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate quantify Quantification of Bound Radioligand separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze G cluster_pathway FP Receptor Signaling Pathway Agonist FP Receptor Agonist (e.g., PGF2α) FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks

References

AL 8810 Isopropyl Ester: A Comparative Guide to its Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of pharmacology and drug development, the selectivity of a receptor antagonist is a critical parameter determining its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive comparison of AL 8810 isopropyl ester, a well-characterized prostaglandin F2α (FP) receptor antagonist, with other prostanoid receptor subtypes, supported by experimental data.

High Selectivity for the FP Receptor

AL 8810 is a potent and selective antagonist of the PGF2α receptor, also known as the FP receptor.[1] Experimental evidence consistently demonstrates its high specificity for the FP receptor with minimal interaction with other prostanoid receptors, such as DP, EP, IP, and TP receptors.[2] Studies have shown that even at a concentration of 10 microM, AL 8810 did not cause significant inhibition of the functional responses mediated by TP, DP, EP2, and EP4 receptor subtypes in various cell lines.[3] This high degree of selectivity makes AL 8810 an invaluable tool for elucidating the specific physiological and pathological roles of the FP receptor.

Comparative Antagonist Potency

The antagonist potency of AL 8810 at the FP receptor has been quantified in several studies, providing key comparative data. In A7r5 rat vascular smooth muscle cells and Swiss mouse 3T3 fibroblasts, AL 8810 acts as a competitive antagonist against the potent and selective FP receptor agonist fluprostenol.[3] The antagonist potency (Ki) of AL 8810 at the FP receptor in these cell lines was determined to be in the range of 400-500 nM.[2]

ParameterCell LineValueReference
pA2 A7r5 cells6.68 ± 0.23[3]
3T3 cells6.34 ± 0.09[3]
Ki A7r5 cells426 ± 63 nM[3]
A7r5 cells0.4 ± 0.1 µM[1]
3T3 cells0.2 ± 0.06 µM[1]
EC50 (as a weak partial agonist) A7r5 cells261 ± 44 nM[3]
3T3 cells186 ± 63 nM[3]
Emax (relative to cloprostenol) A7r5 cells19%[3]
3T3 cells23%[3]

Table 1: Quantitative Pharmacological Data for AL 8810

Experimental Protocols

The determination of the pharmacological profile of AL 8810 involves standard in vitro functional assays. A detailed methodology for a common assay is provided below.

Phosphatidylinositol (PI) Turnover Assay

This assay measures the functional consequence of FP receptor activation, which is coupled to the Gq protein and subsequently activates phospholipase C (PLC).

  • Cell Culture: Swiss mouse 3T3 fibroblasts or A7r5 rat vascular smooth muscle cells are cultured to confluence in appropriate media.

  • Radiolabeling: The cells are incubated with a radioactive precursor, such as [³H]-myo-inositol, for an extended period (e.g., 24-48 hours) to allow for its incorporation into the cell membrane phospholipids.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of AL 8810 for a defined period.

  • Agonist Stimulation: A potent and selective FP receptor agonist, such as fluprostenol, is added to the cells to stimulate the FP receptor.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates (IPs) are then extracted.

  • Quantification: The amount of radioactive IPs is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory effect of AL 8810 is determined by measuring the reduction in agonist-stimulated IP production. The data is then used to calculate parameters such as IC50 and Ki values.

Signaling Pathway of the FP Receptor and Antagonism by AL 8810

The FP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4] Upon binding of its endogenous ligand, prostaglandin F2α (PGF2α), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, which in turn activates various downstream cellular processes. AL 8810 acts as a competitive antagonist, binding to the FP receptor and preventing PGF2α from binding and initiating this signaling cascade.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds & Activates AL8810 AL 8810 AL8810->FP_receptor Binds & Blocks Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to

Caption: FP receptor signaling and AL 8810 antagonism.

References

A Comparative Analysis of AL-8810 Isopropyl Ester and its Putative Methyl Ester Analog as FP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AL-8810 isopropyl ester and its theoretical methyl ester analog. Due to a lack of available experimental data directly comparing the two ester forms, this document will focus on the well-characterized pharmacological profile of AL-8810, a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1] Additionally, we will discuss the general principles of isopropyl versus methyl ester prodrugs in the context of prostaglandin analogs.

Introduction to AL-8810 and FP Receptor Antagonism

AL-8810 is a novel analog of prostaglandin F2α (PGF2α) that has been identified as a selective competitive antagonist of the FP receptor.[1][2] The FP receptor, a G-protein coupled receptor, mediates the biological effects of PGF2α, which is involved in various physiological and pathological processes, including smooth muscle contraction, inflammation, and reproductive functions.[3] Antagonism of the FP receptor is a key therapeutic strategy for conditions such as glaucoma, where it can help to reduce intraocular pressure.

Efficacy and Pharmacological Data of AL-8810

AL-8810 demonstrates weak partial agonist activity at the FP receptor but functions primarily as a competitive antagonist, effectively blocking the actions of potent FP receptor agonists like fluprostenol.[1][4] Its efficacy has been characterized in various cell-based functional assays.

Quantitative Analysis of AL-8810 Activity

The following table summarizes the key quantitative data for AL-8810's interaction with the FP receptor in different cell lines.

ParameterValueCell LineDescriptionReference
EC50 261 ± 44 nMA7r5 rat thoracic aorta smooth muscle cellsThe concentration of AL-8810 that produces 50% of its maximal response (as a partial agonist).[1]
186 ± 63 nMSwiss mouse 3T3 fibroblastsThe concentration of AL-8810 that produces 50% of its maximal response (as a partial agonist).[1]
Emax 19%A7r5 cells (relative to cloprostenol)The maximum response of AL-8810 as a partial agonist compared to a full agonist.[1]
23%3T3 fibroblasts (relative to cloprostenol)The maximum response of AL-8810 as a partial agonist compared to a full agonist.[1]
pA2 6.68 ± 0.23A7r5 cellsA measure of the potency of AL-8810 as a competitive antagonist.[1]
6.34 ± 0.093T3 fibroblastsA measure of the potency of AL-8810 as a competitive antagonist.[1]
Ki 426 ± 63 nMA7r5 cellsThe inhibition constant of AL-8810, indicating its binding affinity as an antagonist.[1]
0.2 ± 0.06 µMMouse 3T3 cellsThe inhibition constant of AL-8810.[5]
0.4 ± 0.1 µMRat A7r5 cellsThe inhibition constant of AL-8810.[5]

Isopropyl vs. Methyl Esters: A General Comparison for Prostaglandin Analogs

In ophthalmic drug development, prostaglandin analogs are often formulated as prodrugs, typically as isopropyl or methyl esters, to enhance their corneal penetration. The ester linkage is cleaved by endogenous esterases in the eye, releasing the active free acid form of the drug.

  • Isopropyl Esters: Generally, isopropyl esters are more lipophilic than their methyl ester counterparts. This increased lipophilicity can lead to improved penetration through the lipophilic corneal epithelium. In one study comparing ester prodrugs, the isopropyl ester was found to be more stable across a range of pH values compared to the methyl ester.[6]

  • Methyl Esters: While also used as prodrugs, methyl esters are generally less lipophilic than isopropyl esters. The hydrolysis of methyl esters releases methanol, which can be a consideration in terms of potential toxicity, although this is often not a significant issue with the low concentrations used in ophthalmic formulations.

Without direct comparative data for an AL-8810 methyl ester analog, it is hypothesized that an isopropyl ester formulation of AL-8810 would likely exhibit superior ocular bioavailability due to enhanced lipophilicity and potentially greater stability.

Experimental Protocols

The pharmacological characterization of AL-8810 involved several key experimental protocols, primarily focused on its effects on the FP receptor-mediated signaling pathway.

Phospholipase C (PLC) Activity Assay

The primary signaling pathway activated by the FP receptor is the Gq-protein-mediated activation of phospholipase C (PLC).[7] The efficacy of AL-8810 as both a partial agonist and an antagonist was determined by measuring its effect on PLC activity.

Methodology:

  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express the FP receptor, were cultured in appropriate media.

  • Radiolabeling: The cells were incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist/Antagonist Treatment:

    • Agonist Activity: Cells were treated with varying concentrations of AL-8810 to determine its ability to stimulate the production of inositol phosphates (IPs).

    • Antagonist Activity: Cells were pre-incubated with varying concentrations of AL-8810 before being stimulated with a potent FP receptor agonist (e.g., fluprostenol).

  • Measurement of Inositol Phosphates: The reaction was stopped, and the total [³H]-inositol phosphates were separated from free [³H]-inositol using anion-exchange chromatography.

  • Data Analysis: The amount of [³H]-IPs produced was quantified by liquid scintillation counting. For antagonist activity, Schild analysis was used to determine the pA₂ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FP receptor signaling pathway and a generalized workflow for evaluating FP receptor antagonists.

FP_Receptor_Signaling FP Receptor Signaling Pathway PGF2a PGF2α (Agonist) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds and Activates AL8810 AL-8810 (Antagonist) AL8810->FP_Receptor Competitively Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response

Caption: FP Receptor Signaling Pathway and the Antagonistic Action of AL-8810.

Experimental_Workflow Experimental Workflow for FP Antagonist Evaluation cluster_invitro In Vitro Assays Cell_Culture Cell Culture (FP Receptor Expressing Cells) Radiolabeling Radiolabeling with [³H]-myo-inositol Cell_Culture->Radiolabeling Antagonist_Incubation Incubation with AL-8810 Radiolabeling->Antagonist_Incubation Agonist_Stimulation Stimulation with FP Agonist Antagonist_Incubation->Agonist_Stimulation IP_Measurement Measurement of [³H]-Inositol Phosphates Agonist_Stimulation->IP_Measurement Data_Analysis Data Analysis (EC₅₀, pA₂, Kᵢ) IP_Measurement->Data_Analysis

References

Confirming the Antagonistic Activity of AL 8810 Isopropyl Ester in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the antagonistic activity of AL 8810 isopropyl ester, a selective prostaglandin F2α (PGF2α) receptor antagonist, in a novel cell line. We present a comparative analysis with an alternative antagonist, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to PGF2α Receptor Antagonism

Prostaglandin F2α (PGF2α) and its analogs are potent signaling lipids that mediate a wide range of physiological and pathological processes by binding to the PGF2α receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 triggers the release of intracellular calcium ([Ca2+]i), leading to various cellular responses.

Selective antagonists of the FP receptor are invaluable tools for elucidating the roles of PGF2α in various biological systems and for the development of therapeutics targeting conditions such as glaucoma, preterm labor, and certain cancers. AL 8810 is a well-characterized competitive antagonist of the FP receptor.[1] This guide will detail the experimental procedures to confirm its activity in a new cell line and compare its pharmacological profile with another commercially available antagonist.

Comparative Analysis of FP Receptor Antagonists

To provide a comprehensive evaluation, we compare the activity of this compound with AL-3138, a non-competitive antagonist of the FP receptor.

FeatureThis compoundAL-3138
Mechanism of Action Competitive AntagonistNon-competitive Antagonist
Chemical Nature Prostaglandin analogFluorinated PGF2α analog
Reported Effects Produces parallel rightward shifts in the concentration-response curves of FP receptor agonists without suppressing the maximal response.[1]Suppresses the maximal response of FP receptor agonists without significantly shifting the EC50.
Selectivity High selectivity for the FP receptor over other prostanoid receptors.[1]Reported to be a selective FP receptor antagonist.
Common Applications Widely used as a pharmacological tool to study FP receptor-mediated processes.[2]Used in studies to differentiate between competitive and non-competitive antagonism at the FP receptor.

Experimental Protocols

To confirm the antagonistic activity of this compound in a new cell line, two primary functional assays are recommended: an intracellular calcium mobilization assay and an inositol phosphate turnover assay. These assays directly measure the downstream consequences of FP receptor activation.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the stimulation of the FP receptor.

Materials:

  • "New" cell line expressing the FP receptor

  • This compound

  • PGF2α or a selective FP receptor agonist (e.g., Latanoprost acid)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm

Procedure:

  • Cell Culture: Seed the cells in 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well.

  • Compound Preparation:

    • Prepare stock solutions of this compound and the FP receptor agonist in DMSO.

    • Prepare serial dilutions of the compounds in HBSS to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Assay Performance:

    • Place the microplate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • To determine the antagonistic effect, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Measure the baseline fluorescence ratio (F340/F380) for a short period.

    • Add the FP receptor agonist at a fixed concentration (e.g., its EC80) to the wells and immediately begin recording the fluorescence ratio over time.

    • The change in the F340/F380 ratio reflects the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence ratio change in response to the agonist in the presence and absence of the antagonist.

    • Plot the agonist response as a function of the antagonist concentration to determine the IC50 of this compound.

Inositol Phosphate (IP) Turnover Assay

This assay quantifies the accumulation of inositol phosphates, a direct downstream product of PLC activation following FP receptor stimulation.

Materials:

  • "New" cell line expressing the FP receptor

  • This compound

  • PGF2α or a selective FP receptor agonist

  • myo-[³H]-inositol

  • Inositol-free culture medium

  • Lithium chloride (LiCl)

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Seed cells in 12- or 24-well plates.

    • Incubate the cells overnight in inositol-free medium containing myo-[³H]-inositol (e.g., 1-2 µCi/mL) to label the cellular phosphoinositide pools.

  • Assay Performance:

    • Wash the cells with serum-free, inositol-free medium.

    • Pre-incubate the cells with a solution containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • To test for antagonism, add varying concentrations of this compound during this pre-incubation step.

    • Stimulate the cells with the FP receptor agonist for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold TCA (e.g., 5-10%).

    • Incubate on ice for 30 minutes to precipitate proteins and lipids.

    • Collect the aqueous supernatant containing the soluble inositol phosphates.

  • Purification and Quantification:

    • Neutralize the supernatant.

    • Apply the samples to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove unincorporated [³H]-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-inositol phosphates produced in response to the agonist in the presence and absence of the antagonist.

    • Calculate the IC50 of this compound by plotting the inhibition of agonist-stimulated IP accumulation against the antagonist concentration.

Visualizing the Framework

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α / Agonist FP_Receptor FP Receptor PGF2a->FP_Receptor Binds AL8810 AL 8810 AL8810->FP_Receptor Blocks Gq Gq FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture New Cell Line Dye_Labeling 2. Load with Fura-2 AM or [³H]-inositol Cell_Culture->Dye_Labeling Pre_incubation 3. Pre-incubate with This compound Dye_Labeling->Pre_incubation Stimulation 4. Stimulate with PGF2α Agonist Pre_incubation->Stimulation Ca_Measurement 5a. Measure Intracellular Calcium Mobilization Stimulation->Ca_Measurement Calcium Assay IP_Measurement 5b. Measure Inositol Phosphate Accumulation Stimulation->IP_Measurement IP Assay Data_Analysis 6. Data Analysis (IC50 Determination) Ca_Measurement->Data_Analysis IP_Measurement->Data_Analysis Antagonist_Comparison cluster_agonist Agonist Alone cluster_competitive Competitive Antagonist (AL 8810) cluster_noncompetitive Non-competitive Antagonist (AL-3138) Agonist PGF2α Agonist Response_A Maximal Response Agonist->Response_A Agonist_C PGF2α Agonist Response_C Maximal Response (Rightward Shift in EC50) Agonist_C->Response_C AL8810 AL 8810 AL8810->Response_C Modulates Agonist_NC PGF2α Agonist Response_NC Reduced Maximal Response Agonist_NC->Response_NC AL3138 AL-3138 AL3138->Response_NC Inhibits

References

A Head-to-Head Comparison of AL 8810 Isopropyl Ester and Bimatoprost: Efficacy, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison between AL 8810 isopropyl ester, a selective prostaglandin F2α (FP) receptor antagonist, and bimatoprost, a prostamide analog widely used for its potent intraocular pressure (IOP)-lowering effects. We will delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to evaluate their pharmacological profiles.

Overview and Chemical Distinction

Bimatoprost is a synthetic prostamide, structurally characterized by an ethyl amide group at the C-1 carbon, distinguishing it from other prostaglandin analogs that typically feature an isopropyl ester.[1] This structural difference is key to its unique pharmacological activity. AL 8810 is a prostaglandin F2α analog, specifically (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, recognized as a selective antagonist at the FP receptor.[2]

Mechanism of Action and Receptor Affinity

The primary distinction between these two compounds lies in their interaction with ocular prostaglandin receptors.

  • This compound: This compound functions as a selective but weak partial agonist with potent antagonist properties at the prostaglandin F (FP) receptor.[2][3][4] Its primary role in research is to block the effects of FP receptor agonists, thereby helping to elucidate the specific functions mediated by this receptor.[2]

  • Bimatoprost: Bimatoprost has a dual mechanism of action. It is believed to mimic the body's natural prostamides and act on a distinct, yet uncharacterized, prostamide receptor.[5][6] Additionally, upon topical administration, it is hydrolyzed by corneal enzymes into its active free acid form.[7][8] This bimatoprost free acid is a potent agonist for the FP receptor.[7][9] This dual action, targeting both trabecular and uveoscleral outflow pathways, contributes to its high efficacy in lowering IOP.[10][11][12]

Table 1: Comparative Receptor Binding and Potency

CompoundTarget Receptor(s)Binding Affinity (Ki) / Potency (EC50)Receptor Action
AL 8810 Prostaglandin FP ReceptorKi = 426 ± 63 nM (in A7r5 cells)[2]Selective Antagonist / Weak Partial Agonist[2][4]
Bimatoprost (Free Acid) Prostaglandin FP ReceptorKi = 83 nM[9][13]Potent Agonist[7][9]
EP1 ReceptorKi = 95 nM[7][13]Agonist
EP3 ReceptorKi = 387 nM[7][13]Agonist
Signaling Pathways

The activation of the FP receptor by bimatoprost free acid initiates a well-defined signaling cascade. AL 8810 acts to block this pathway.

G cluster_0 FP Receptor Signaling & Point of Antagonism cluster_1 Second Messengers Bim_Acid Bimatoprost Free Acid (Agonist) FP_Receptor FP Receptor Bim_Acid->FP_Receptor Gq11 Gq/11 Protein FP_Receptor->Gq11 AL8810 AL 8810 (Antagonist) AL8810->FP_Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Outflow Increased Uveoscleral Outflow Ca_release->Outflow PKC_activation->Outflow G cluster_0 Competitive Binding Assay Workflow A FP Receptor-Expressing Cell Membranes B Incubate with Radiolabeled Agonist ([3H]PGF2α) A->B C Add Increasing Concentrations of Unlabeled Compound B->C D Filter to Separate Bound vs. Free C->D E Scintillation Counting D->E F Calculate IC50 and Ki E->F

References

A Comparative Guide to Evaluating the Potency of AL-8810 Isopropyl Ester Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potency of different batches of AL-8810 isopropyl ester, a selective prostaglandin F2α (FP) receptor antagonist. Ensuring batch-to-batch consistency is critical for the reliability and reproducibility of research data. This document outlines potential sources of variability, recommended experimental protocols for potency determination, and a comparison with alternative FP receptor antagonists.

Introduction to AL-8810 Isopropyl Ester

AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor. As the isopropyl ester prodrug, it exhibits enhanced corneal permeability and is hydrolyzed to its active free acid form, AL-8810, within the eye. It is a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes. However, as with many synthetic small molecules, batch-to-batch variability in potency can arise from inconsistencies in synthesis and purification.

Potential Sources of Batch-to-Batch Variability

The synthesis of prostaglandin analogs like AL-8810 is a multi-step process that can introduce impurities and stereoisomers. The Corey synthesis, a common route for prostaglandin synthesis, involves several chiral centers, and incomplete separation of diastereomers or enantiomers can significantly impact the final product's biological activity. The presence of residual solvents, starting materials, or by-products can also affect potency. Given that stereoisomerism can drastically alter the pharmacological properties of a drug, even minor variations in the isomeric ratio between batches can lead to significant differences in potency[1][2][3][4].

Key Potential Impurities and Variants:

  • Stereoisomers: Diastereomers and enantiomers of AL-8810 may possess different affinities for the FP receptor.

  • Precursor Molecules: Residual starting materials from the synthesis process.

  • By-products: Unwanted molecules formed during the chemical reactions.

  • Degradation Products: Prostaglandin analogs can be sensitive to temperature and pH, leading to degradation over time.

Comparative Data of FP Receptor Antagonists

While AL-8810 is a widely used tool, several other FP receptor antagonists have been developed. The following table summarizes available data on AL-8810 and its alternatives. It is important to note that direct comparative studies are limited, and potency values can vary depending on the experimental system.

CompoundMechanism of ActionReported Potency (IC₅₀/Kᵢ)Key Characteristics
AL-8810 Competitive FP receptor antagonistKᵢ: ~426 nMSelective for the FP receptor. Commonly used as a research tool.
AL-3138 Non-competitive FP receptor antagonistData not readily availableMay be useful for studying different modes of receptor inhibition.
AS604872 Non-prostanoid FP receptor antagonistData not readily availableA structurally different class of antagonist.
PDC31 & PDC113.824 Allosteric inhibitors of FP receptor signalingData not readily availableInhibit receptor signaling without binding to the orthosteric site.

Experimental Protocols for Potency Evaluation

To ensure the consistency of AL-8810 isopropyl ester batches, a multi-faceted approach to potency evaluation is recommended, combining analytical chemistry and in vitro pharmacology.

Analytical Characterization

a. Purity and Identity Confirmation by HPLC-MS/MS

  • Objective: To identify and quantify AL-8810 isopropyl ester and detect any impurities.

  • Methodology:

    • Prepare standard solutions of a reference batch of AL-8810 isopropyl ester of known purity and concentration.

    • Dissolve samples from each new batch in a suitable solvent (e.g., acetonitrile).

    • Perform reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS)[5][6][7][8].

    • Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Monitor the elution of AL-8810 isopropyl ester and any other detectable compounds by mass spectrometry.

    • Compare the retention time and mass spectrum of the main peak in the test batches to the reference standard to confirm identity.

    • Calculate the purity of each batch by determining the area of the AL-8810 peak relative to the total area of all peaks.

b. Chiral Separation

  • Objective: To determine the stereoisomeric purity of each batch.

  • Methodology:

    • Employ a chiral stationary phase in the HPLC system.

    • Develop a separation method that can resolve the different stereoisomers of AL-8810.

    • Analyze each batch to determine the ratio of the desired stereoisomer to any others present.

In Vitro Functional Assays

a. Competitive Radioligand Binding Assay

  • Objective: To determine the affinity (Kᵢ) of different batches of AL-8810 for the FP receptor.

  • Methodology:

    • Use cell membranes prepared from a cell line stably expressing the human FP receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF₂α).

    • Add increasing concentrations of AL-8810 from each batch to be tested.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the AL-8810 concentration.

    • Calculate the IC₅₀ value for each batch and convert it to a Kᵢ value using the Cheng-Prusoff equation.

b. Calcium Mobilization Assay

  • Objective: To measure the functional potency of different batches of AL-8810 in inhibiting FP receptor-mediated signaling.

  • Methodology:

    • Use a cell line endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of AL-8810 from each batch.

    • Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., PGF₂α or fluprostenol).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate concentration-response curves for the inhibition of the agonist response by each batch of AL-8810.

    • Determine the IC₅₀ value for each batch.

Visualizing Key Processes

To aid in the understanding of the experimental workflows and signaling pathways, the following diagrams are provided.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF₂α FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response AL8810 AL-8810 AL8810->FP_Receptor Blocks

Caption: FP Receptor Signaling Pathway and AL-8810 Inhibition.

Potency_Evaluation_Workflow cluster_analytical Analytical Chemistry cluster_functional In Vitro Pharmacology Batch_Sample AL-8810 Batch Sample HPLC_MS HPLC-MS/MS Analysis Batch_Sample->HPLC_MS Chiral_HPLC Chiral HPLC Batch_Sample->Chiral_HPLC Binding_Assay Radioligand Binding Assay Batch_Sample->Binding_Assay Calcium_Assay Calcium Mobilization Assay Batch_Sample->Calcium_Assay Purity Purity Assessment HPLC_MS->Purity Stereoisomer_Ratio Stereoisomer Ratio Chiral_HPLC->Stereoisomer_Ratio Data_Analysis Comparative Data Analysis Purity->Data_Analysis Stereoisomer_Ratio->Data_Analysis Affinity Affinity (Kᵢ) Binding_Assay->Affinity Functional_Potency Functional Potency (IC₅₀) Calcium_Assay->Functional_Potency Affinity->Data_Analysis Functional_Potency->Data_Analysis

Caption: Workflow for Evaluating AL-8810 Batch Potency.

Conclusion

The potency of different batches of AL-8810 isopropyl ester can be a significant source of experimental variability. A rigorous quality control process that includes both analytical and functional testing is essential to ensure the reliability of research findings. By implementing the protocols outlined in this guide, researchers can confidently compare the potency of different batches of AL-8810 and select those that meet the required specifications for their studies. This systematic approach will ultimately contribute to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Gene Expression Effects of AL 8810 Isopropyl Ester and PGF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of AL 8810 isopropyl ester and prostaglandin F2α (PGF2α) on gene expression. While both compounds interact with the prostaglandin F receptor (FP receptor), their distinct mechanisms of action lead to divergent downstream signaling cascades and, consequently, different gene expression profiles. This comparison is based on published experimental data and focuses on providing a clear understanding of their differential impacts at the molecular level.

Introduction to AL 8810 and PGF2α

Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that plays a crucial role in a variety of physiological processes, including uterine contraction, luteolysis, and inflammation.[1][2] It exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR).

This compound is a synthetic analog of PGF2α. It is classified as a selective FP receptor antagonist, although it also exhibits weak partial agonist activity.[3] Its primary use in research is to block the effects of PGF2α and other FP receptor agonists. However, studies have revealed that AL 8810 can independently activate specific signaling pathways, leading to its own unique effects on gene expression.

Mechanism of Action and Signaling Pathways

The differential effects of PGF2α and AL 8810 on gene expression stem from their distinct interactions with the FP receptor and the subsequent activation of different intracellular signaling pathways.

PGF2α binding to the FP receptor primarily activates the Gαq protein, which in turn stimulates phospholipase C (PLC).[4] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5] Downstream of this canonical pathway, PGF2α can activate several other signaling cascades, including:

  • Mitogen-activated protein kinases (MAPKs) such as ERK1/2[4][6]

  • Phosphatidylinositol-3-kinase (PI3K)[4][6]

  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)[4][7]

  • Calcineurin/nuclear factor of activated T-cells (NFAT)[4][6]

.

PGF2a_Signaling PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gαq FP_receptor->Gq PLC PLC Gq->PLC PI3K PI3K Gq->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK1/2) PKC->MAPK NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Inflammation, ECM, etc.) MAPK->Gene_Expression PI3K->Gene_Expression NFkB->Gene_Expression

PGF2α Signaling Pathway

AL 8810 , in contrast, is considered a "biased agonist." While it antagonizes the Gαq-mediated signaling activated by PGF2α, it can independently and potently activate the MAPK/ERK pathway.[8] This activation occurs through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR), which is independent of PKC.[8][9] This biased agonism means that AL 8810 can initiate a distinct signaling cascade, leading to a different set of expressed genes compared to PGF2α.

AL8810_Signaling AL8810 AL 8810 FP_receptor FP Receptor AL8810->FP_receptor Src Src Kinase FP_receptor->Src MMP MMP Src->MMP EGF_ligand EGF Ligand (shedding) MMP->EGF_ligand EGFR EGFR EGF_ligand->EGFR transactivation MAPK MAPK (ERK1/2) EGFR->MAPK Gene_Expression Gene Expression (Proliferation, etc.) MAPK->Gene_Expression

AL 8810 Biased Agonist Signaling Pathway

Comparative Effects on Gene Expression

Direct, comprehensive comparative studies on the global gene expression profiles induced by this compound versus PGF2α are limited. However, based on their distinct signaling mechanisms, a differential impact on gene expression can be inferred.

Target Gene/ProcessEffect of PGF2αEffect of this compoundReference
Genes involved in Extracellular Matrix (ECM) Turnover Down-regulation of genes such as MMP2, TIMP2, and TIMP3 in rat decidual cells.Likely has opposing or no effect, as it can inhibit PGF2α-induced effects.[10]
Pro-inflammatory Cytokines and Chemokines Up-regulation of IL1β, IL6, CCL2, and CXCL8 in human myometrial cells.Antagonizes PGF2α-induced inflammation. However, in some contexts, it can enhance inflammation.[4][11]
Uterine Activation Proteins Up-regulation of Connexin 43 (CX43), Prostaglandin-endoperoxide synthase 2 (PTGS2), and Oxytocin Receptor (OTR).Blocks PGF2α-induced expression of these proteins.[6]
MAPK/ERK Target Genes Induces ERK1/2 phosphorylation and subsequent gene expression.Potently activates ERK1/2, potentially leading to a more robust or sustained expression of a subset of MAPK target genes.[8][12]
Cyclooxygenase-2 (COX-2) Can up-regulate its own synthesis by increasing PTGS2 (COX-2) expression.Can inhibit PGF2α-induced PTGS2 expression.[7]
FP Receptor (FP) Can decrease FP receptor mRNA expression in human granulosa-luteal cells.Not explicitly studied, but as an antagonist, it would block this effect.

Note: The effects of AL 8810 are often studied in the context of its antagonism of PGF2α. Its independent effects on gene expression are an area of ongoing research.

Experimental Protocols

The following provides a generalized experimental workflow for a comparative analysis of gene expression in response to this compound and PGF2α.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & QC cluster_2 Gene Expression Analysis cluster_3 Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, smooth muscle cells) Treatment 2. Treatment Groups - Vehicle Control - PGF2α - AL 8810 - PGF2α + AL 8810 Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., Nanodrop, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep 5. Library Preparation (for RNA-seq) RNA_QC->Library_Prep qPCR 5a. cDNA Synthesis & qPCR (for targeted gene analysis) RNA_QC->qPCR Sequencing 6. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC 7. Data Quality Control Sequencing->Data_QC Alignment 8. Read Alignment Data_QC->Alignment DEG_Analysis 9. Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis 10. Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

Safety Operating Guide

Proper Disposal of AL 8810 Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of AL 8810 isopropyl ester, a lipid-soluble, esterified prodrug form of the prostaglandin F2α analog, AL 8810.[1][2]

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste management protocols to ensure safety and compliance with all applicable regulations.[3]

Safety and Handling Profile

Before proceeding with disposal, it is essential to be aware of the chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₂₇H₃₇FO₄
Molecular Weight 444.58 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.
Density 1.1 ± 0.1 g/cm³
Boiling Point 570.8 ± 50.0 °C at 760 mmHg
Flash Point 299.0 ± 30.1 °C

Source: Chemical & Physical Properties data from various sources.[1][2][4]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn to minimize any potential exposure:

PPESpecification
Gloves Chemically compatible gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound. Note: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines, as well as local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Confirm that the waste to be disposed of is indeed this compound.

  • Although not classified as hazardous, it is good practice to segregate it from other waste streams to avoid accidental mixing with incompatible chemicals.[5][6]

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container for waste collection. The original product container, if in good condition, is often a suitable choice.[5]

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate that it is "Non-Hazardous Waste for Disposal".

  • Include the date of waste generation.

3. Disposal of Small Quantities (Residual Amounts):

  • For trace amounts or empty containers, triple rinse the container with a suitable solvent (e.g., ethanol or another solvent in which it is readily soluble).

  • Collect the rinsate as chemical waste. Do not dispose of the rinsate down the drain unless specifically permitted by your institution's EHS department for non-hazardous, water-miscible solutions.[7][8]

  • After triple rinsing, the defaced, empty container may be disposed of in the regular trash, provided this is in accordance with institutional policy.[7]

4. Disposal of Bulk Quantities:

  • Collect all waste this compound in the designated, labeled waste container.

  • Do not mix with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a designated waste accumulation area.[5][9]

  • Arrange for pickup and disposal through your institution's hazardous waste management program or a certified waste disposal vendor.[10] While not classified as hazardous, many institutions require that all chemical waste, regardless of classification, be disposed of through their official channels to ensure proper handling and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small/Residual Quantity check_quantity->small_quantity Small bulk_quantity Bulk Quantity check_quantity->bulk_quantity Bulk triple_rinse Triple Rinse Container with Suitable Solvent small_quantity->triple_rinse collect_bulk Collect in Labeled, Compatible Waste Container bulk_quantity->collect_bulk collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced, Empty Container in Regular Trash (per institutional policy) collect_rinsate->dispose_container end End of Disposal Process dispose_container->end store_waste Store in Designated Waste Accumulation Area collect_bulk->store_waste contact_ehs Arrange for Disposal via Institutional EHS/Certified Vendor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Essential Safety and Logistical Information for Handling AL 8810 Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of AL 8810 isopropyl ester, a lipid-soluble, esterified prodrug form of the prostaglandin F2α analog, AL 8810.[1][2] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals in a laboratory setting.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Risk Assessment and Preparation:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Ensure all personnel are trained on the specific handling procedures for this compound and general laboratory safety protocols.[4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Clear the workspace of any unnecessary equipment or chemicals to prevent accidental spills or reactions.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against splashes.[4][8][9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4][10][11] Change gloves immediately if they become contaminated, torn, or punctured.[11]

  • Body Protection: A standard laboratory coat should be worn to protect street clothing.[4][11] For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: While the SDS does not mandate respiratory protection, if there is a potential for generating aerosols or dust, or if working outside of a fume hood, a respirator may be necessary based on your institution's risk assessment.[3][8]

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[7][12]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7][11]

  • Use designated and properly calibrated equipment for weighing and transferring the compound.

  • Keep the container tightly closed when not in use.[5][7]

4. In Case of a Spill:

  • Immediately alert others in the vicinity and evacuate the area if necessary.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[5][13]

  • For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety (EHS) department.[6][13]

  • Clean the spill area thoroughly after the material has been removed.

Emergency and Disposal Plan

1. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

  • Skin Contact: While the product is not generally an irritant, it is good practice to wash the affected area thoroughly with soap and water.[3] Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]

2. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as chemical waste.[10][13]

  • Collect all waste in a designated, properly labeled, and sealed container.[10][13][14] The label should include "Hazardous Waste" and the full chemical name.[10]

  • Store the waste container in a designated secondary containment area, segregated from incompatible materials.[10][13]

  • Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.[13] Do not pour chemical waste down the drain.[13][14]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₂₇H₃₇FO₄[2]
Molecular Weight444.58 g/mol [2]
Boiling Point570.8 ± 50.0 °C at 760 mmHg[1]
Density1.1 ± 0.1 g/cm³[1]
Flash PointNot applicable[3]

Experimental Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency RiskAssessment 1. Conduct Risk Assessment & Review SDS GatherPPE 2. Gather Required PPE (Gloves, Gown, Eye Protection) RiskAssessment->GatherPPE PrepareWorkArea 3. Prepare Well-Ventilated Work Area (Fume Hood) GatherPPE->PrepareWorkArea WeighTransfer 4. Weigh and Transfer Compound PrepareWorkArea->WeighTransfer Experiment 5. Perform Experiment WeighTransfer->Experiment Spill Spill Occurs WeighTransfer->Spill Exposure Personal Exposure WeighTransfer->Exposure CleanWorkArea 6. Clean Work Area & Equipment Experiment->CleanWorkArea Experiment->Spill Experiment->Exposure SegregateWaste 7. Segregate and Label Chemical Waste CleanWorkArea->SegregateWaste DisposeWaste 8. Dispose of Waste via EHS Protocol SegregateWaste->DisposeWaste FollowEmergency Follow Emergency Procedures Spill->FollowEmergency Exposure->FollowEmergency

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.